Stereochemical Divergence: cis- vs. trans-Ethyl 4-aminotetrahydropyran-2-carboxylate
Executive Summary The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for proline or a rigid spacer in peptidomimetics. Specifically, ethyl 4-aminotetrahydropyran...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for proline or a rigid spacer in peptidomimetics. Specifically, ethyl 4-aminotetrahydropyran-2-carboxylate represents a critical pharmacophore where the relative stereochemistry between the C2-carboxylate and C4-amino groups dictates biological activity.
This guide delineates the structural, synthetic, and analytical differences between the cis and trans diastereomers. For researchers in drug development, understanding these differences is paramount, as the cis-isomer typically adopts a thermodynamically stable diequatorial conformation, whereas the trans-isomer introduces axial strain, significantly altering binding affinity and solubility profiles.
Structural & Conformational Dynamics
The core difference between the isomers lies in their ability to access the low-energy chair conformation. The tetrahydropyran ring behaves similarly to cyclohexane, but the presence of the oxygen atom at position 1 introduces dipole effects that must be weighed against steric factors (A-values).
The 1,3-Relationship
In the IUPAC numbering of tetrahydropyran, the oxygen is position 1. The ester is at C2, and the amine is at C4. This creates a 1,3-relationship between the substituents.
Stereochemical Rule: In a 1,3-disubstituted saturated six-membered ring:
The cis isomer places substituents on the same face of the ring (e.g., both "up" or both "down"). This allows for a diequatorial (e,e) or diaxial (a,a) conformation.
The trans isomer places substituents on opposite faces. This forces an axial/equatorial (a,e) conformation.
Thermodynamic Stability
cis-Isomer (Thermodynamic Product): The C2-ester and C4-amine can both adopt equatorial positions. Since substituents at C2 and C4 generally prefer equatorial orientations to minimize 1,3-diaxial interactions, the cis-isomer (diequatorial) is significantly more stable.
trans-Isomer (Kinetic Product): One substituent must be axial. The bulky ethyl ester at C2 will strongly prefer the equatorial position (
). Consequently, the trans-isomer typically forces the C4-amine into a high-energy axial orientation.
Visualization of Conformational Flux
Figure 1: Conformational preference of cis vs. trans isomers. The cis-isomer minimizes steric strain.
Synthetic Pathways[1][2][3]
The synthesis typically proceeds via the ketone precursor: ethyl 4-oxotetrahydropyran-2-carboxylate . The choice of reducing agent determines the stereochemical outcome.
Reductive Amination (Divergent Synthesis)
The most common route involves forming an imine/enamine with an ammonium source (e.g.,
), followed by hydride reduction.
Method
Reagent System
Major Isomer
Mechanism
Thermodynamic Control
/ MeOH / pH 6
cis (>80%)
The hydride attacks the iminium ion from the axial face (less hindered), pushing the amine into the equatorial position.
Kinetic Control
or Bulky Borohydrides
trans (variable)
Bulky reagents may be forced to attack from the equatorial face, pushing the amine axial.
Catalytic Hydrogenation
, Raney Ni or Pd/C
cis
Surface catalysis generally favors the all-equatorial adsorption.
Experimental Workflow
Figure 2: Divergent synthesis via reductive amination. The cis-isomer is the default product of small hydride reduction.
Analytical Differentiation (NMR)
Proton NMR (
-NMR) is the definitive method for distinguishing the isomers without X-ray crystallography. The splitting pattern of the proton at C4 (H4) is diagnostic.
The H4 Diagnostic Signal
The Karplus equation relates the vicinal coupling constant (
) to the dihedral angle.
cis-Isomer (H4 is Axial):
H4 is axial (geminal to the equatorial amine).
It has two large anti-periplanar couplings (
) with the axial protons at C3 and C5.
Appearance: A wide multiplet or triplet of triplets (tt).
Coupling (
): (axial-axial).
trans-Isomer (H4 is Equatorial):
H4 is equatorial (geminal to the axial amine).
It has only small gauche couplings (
) with the axial/equatorial protons at C3 and C5.
Appearance: A narrow multiplet or broad singlet.
Coupling (
): (equatorial-axial/equatorial-equatorial).
Data Comparison Table
Feature
cis-Isomer
trans-Isomer
C4-H Multiplicity
Wide tt ()
Narrow m ()
C2-H Signal
()
() (Unchanged)
Physical State (HCl salt)
High melting solid
Often lower melting or hygroscopic
Polarity (TLC)
Generally more polar (lower )
Generally less polar (higher )
Detailed Experimental Protocol
Objective: Synthesis and isolation of cis-ethyl 4-aminotetrahydropyran-2-carboxylate hydrochloride.
Reagents
Ethyl 4-oxotetrahydropyran-2-carboxylate (1.0 eq)
Ammonium Acetate (5.0 eq)
Sodium Cyanoborohydride (
) (1.2 eq)
Methanol (anhydrous)
Procedure
Imine Formation: In a dry round-bottom flask, dissolve ethyl 4-oxotetrahydropyran-2-carboxylate (10 mmol) in anhydrous methanol (50 mL). Add ammonium acetate (50 mmol) and stir at room temperature for 2 hours under nitrogen. Note: The solution may turn slightly yellow.
Reduction: Cool the solution to
. Carefully add (12 mmol) in portions.
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (stain with ninhydrin; free amine streaks at baseline).
Quench: Concentrate the methanol under reduced pressure. Resuspend the residue in water (20 mL) and acidify to pH 2 with
(to decompose excess borohydride and protonate the amine).
Workup: Wash the acidic aqueous layer with diethyl ether (
) to remove non-basic impurities (unreacted ketone).
Basification: Adjust the aqueous layer to pH 10 using solid
.
Extraction: Extract the free amine into dichloromethane (DCM,
). Dry combined organics over and concentrate.
Salt Formation: Dissolve the crude oil in minimal ethanol and add
in dioxane. Precipitate the salt with diethyl ether.
Purification: Recrystallize from EtOH/Et2O to obtain the pure cis isomer.
Self-Validation Check
Ninhydrin Test: The product must stain deep blue/purple.
NMR Check: Run a proton NMR in
. Look at the H4 signal at . If the width at half-height is , you have the cis isomer. If it is narrow (), you have the trans isomer.
References
Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
Synthesis of 4-Aminotetrahydropyrans
Ramachandran, P. V.; Snyder, M. J.; et al. "TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia."[1][2][3] RSC Advances, 2024 , 14, 31205-31209.[1] Link (Demonstrates reductive amination techniques on carboxylate-containing scaffolds).
Specific Precursor Synthesis
Aitken, R. A.; Nelson, A. J. B.; Slawin, A. M. Z. "Ethyl 4H-Pyran-4-one-2-carboxylate." Molbank, 2024 , 2024, M1939.[4] Link (Details the synthesis and characterization of the unsaturated precursor).
Commercial Data & Identifiers
PubChem Compound Summary for Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate. Link (Verify specific CAS 2470440-27-6 for the 2-carboxylate derivative).
Therapeutic Applications of Tetrahydropyran-2-Carboxylate Amino Derivatives
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Ether-Isostere Advantage In the landscape of medicinal chemistry, the tetrahydrop...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Ether-Isostere Advantage
In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring serves as a critical bioisostere for saturated nitrogen heterocycles (piperidines, pyrrolidines) and carbocycles (cyclohexanes). Specifically, tetrahydropyran-2-carboxylate amino derivatives represent a high-value scaffold class. They function primarily as conformational locks in peptidomimetics and as transition-state mimics in enzyme inhibition (notably neuraminidase).
The substitution of the methylene (–CH₂–) or amine (–NH–) of a proline/pipecolic acid ring with an ether oxygen (–O–) alters the ring pucker, lipophilicity (LogP), and hydrogen bond acceptor capability without significantly changing the steric bulk. This guide dissects the therapeutic utility, synthetic pathways, and experimental validation of these scaffolds.
Structural Rationale & Pharmacochemistry
Bioisosterism and The Anomeric Effect
The core utility of the THP-2-carboxylate scaffold lies in its stereoelectronic properties. Unlike the nitrogen in proline, the oxygen in the THP ring lacks a hydrogen bond donor capability but acts as a weak acceptor.
Dipole Orientation: The C–O bond creates a permanent dipole that influences the orientation of substituents at C2 (the carboxylate) and C6.
Conformational Locking: In amino-functionalized derivatives (e.g., 4-amino-THP-2-carboxylate), the ring adopts a chair conformation that rigidly directs the amino and carboxylate vectors. This is crucial for binding to targets like Neuraminidase (NA) , where the carboxylate must engage the arginine triad (Arg118, Arg292, Arg371) while the amino group targets acidic residues (Asp151).
Key Scaffold Classes
We distinguish between two primary "amino derivative" architectures:
Ring-Substituted Amino Derivatives: The amino group is directly on the THP ring (e.g., 4-amino-tetrahydropyran-2-carboxylic acid). These are often transition-state analogs.
Geminal Amino-Carboxylates: The amino and carboxylate groups share the same carbon (e.g., 4-aminotetrahydropyran-4-carboxylic acid). These are achiral "hubs" used to restrict peptide backbones.
Therapeutic Case Studies
Case Study A: Neuraminidase Inhibitors (Antiviral)
The most prominent application of pyran-2-carboxylates is in the design of anti-influenza agents. While Zanamivir is a dihydropyran (unsaturated), the tetrahydropyran analogs are critical for understanding binding mechanics and developing stable, orally bioavailable alternatives.
Mechanism: The THP scaffold mimics the oxonium transition state of sialic acid cleavage.
Critical Interaction: The amino group (often at C4) is essential. X-ray crystallography confirms that a basic amine at C4 forms a salt bridge with Asp151 in the enzyme active site, significantly boosting affinity compared to hydroxyl analogs.
Therapeutic Gain: THP derivatives offer greater hydrolytic stability than their unsaturated counterparts, though often with a trade-off in potency that requires side-chain optimization (e.g., guanidino substitutions).
Case Study B: Peptidomimetics (Neurological & Metabolic)
The 4-aminotetrahydropyran-4-carboxylic acid scaffold acts as a constrained amino acid.
Application: It is used to replace naturally occurring amino acids in peptide sequences to induce specific turns (e.g.,
-turns) or to block proteolytic degradation.
Target:Melanocortin-4 Receptor (MC4R) agonists. Replacing flexible residues with this THP scaffold reduces the entropic penalty of binding, potentially increasing potency and selectivity for metabolic regulation (obesity treatment).
Case Study C: Pain Management (CB2 Agonists)
Derivatives such as GW842166X utilize a pyran-amine motif. While the carboxylate is modified to an amide in the final drug, the precursor logic remains relevant. The polar ether oxygen improves solubility compared to cyclohexyl analogs, a critical parameter for CNS-active drugs targeting inflammatory pain via Cannabinoid Receptor 2.
Synthetic Methodologies
The synthesis of these scaffolds requires strict stereochemical control. Below are the two industry-standard protocols.
Precursor: Start with diethyl 4-oxopimelate or a sugar-derived ketone.
Cyclization: Acid-catalyzed cyclization (Prins-type) or hydrogenation of a dihydropyran-2-carboxylate (e.g., using Raney Nickel at 3 atm H₂).
Functionalization:
The ketone at C4 is converted to an amine via reductive amination (NaCNBH₃, NH₄OAc).
Stereocontrol: The hydride attack usually occurs from the less hindered face, yielding the cis or trans isomer relative to the C2-carboxylate. Separation of diastereomers is achieved via column chromatography.
This decision tree illustrates how to optimize the THP scaffold based on the therapeutic target.
Caption: SAR decision tree for optimizing THP-amino derivatives based on target class (Enzyme, GPCR, or Peptide).
Diagram 2: Synthetic Pathway (Bucherer-Bergs)
The industrial route for the "Hub" scaffold (4-amino-THP-4-COOH).
Caption: Bucherer-Bergs synthesis route for 4-aminotetrahydropyran-4-carboxylic acid.
Experimental Validation Protocols
Neuraminidase Inhibition Assay
To validate the activity of a newly synthesized THP-amino derivative:
Substrate: Use MUNANA (4-methylumbelliferyl-α-D-N-acetylneuraminic acid).
Enzyme Source: Influenza A neuraminidase (commercially available or viral lysate).
Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.
Procedure:
Incubate Enzyme + Inhibitor (THP derivative) for 30 min at 37°C.
Add MUNANA (substrate) to start reaction.
Measure fluorescence (Ex 365 nm / Em 450 nm) after 60 min.
Validation: Compare IC₅₀ against Zanamivir (positive control). A potent THP derivative should show IC₅₀ in the low micromolar or nanomolar range.
Comparative Stability Assay
Demonstrate the advantage of the tetrahydro vs. dihydro scaffold.
Conditions: Dissolve compounds in Simulated Gastric Fluid (pH 1.2).
Monitoring: HPLC-MS at T=0, 1h, 4h, 24h.
Success Metric: The THP-2-carboxylate derivative should show >95% retention of parent mass after 24h, whereas unsaturated analogs may show degradation or hydration across the double bond.
Summary Data Table
Property
Proline (Natural)
THP-2-Carboxylate (Bioisostere)
4-Amino-THP-4-Carboxylate
Ring Atom
Nitrogen (Amine)
Oxygen (Ether)
Oxygen (Ether)
H-Bonding
Donor & Acceptor
Acceptor Only
Acceptor Only
LogP
-2.54
~ -0.5 (Ester form)
-3.2 (Zwitterion)
Primary Use
Protein Folding
Proline Mimetic / Antiviral
Peptide Constraint / Hub
Key Interaction
Backbone Torsion
Arg-Triad Binding (Enzymes)
-Turn Induction
References
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
Source: Bioorganic & Medicinal Chemistry (2017).
URL:[Link]
Structure of the Catalytic Sites in Influenza Virus Neuraminidase (Basis for THP design).
Source: Nature (1983) / NIH PMC.
URL:[Link]
Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase.
Source: Antimicrobial Agents and Chemotherapy (1998).
URL:[Link]
A Technical Guide to Ethyl trans-4-aminotetrahydropyran-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of ethyl trans-4-aminotetrahydropyran-2-carboxylate, a valuable building blo...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of ethyl trans-4-aminotetrahydropyran-2-carboxylate, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific stereoisomer, this guide synthesizes information from related compounds and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications.
Introduction and Chemical Identity
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its saturated, non-planar structure provides an excellent framework for introducing three-dimensional diversity into drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic properties. The 2,4-disubstituted pattern, particularly with amino and carboxylate functionalities, offers versatile handles for further chemical modification and interaction with biological targets.
Table 1: Physicochemical Properties (Predicted and Inferred)
Property
Value
Source/Method
Molecular Formula
C₈H₁₅NO₃
-
Molecular Weight
173.21 g/mol
-
XLogP3
-0.5
Predicted
Hydrogen Bond Donor Count
1
Predicted
Hydrogen Bond Acceptor Count
3
Predicted
Rotatable Bond Count
3
Predicted
Exact Mass
173.105193 g/mol
Predicted
Monoisotopic Mass
173.105193 g/mol
Predicted
Note: The properties listed are based on computational predictions and data from structurally related compounds, such as 4-aminotetrahydro-2H-pyran-4-carboxylic acid[1].
Stereoselective Synthesis Strategies
The synthesis of the trans-isomer of ethyl 4-aminotetrahydropyran-2-carboxylate requires careful control of stereochemistry. Several modern synthetic methods can be adapted to achieve this. The choice of strategy will depend on the available starting materials and the desired scale of the synthesis.
A plausible and powerful strategy for constructing the tetrahydropyran ring with the desired stereochemistry is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.
Figure 1: Conceptual workflow for the synthesis of ethyl trans-4-aminotetrahydropyran-2-carboxylate via a Prins cyclization strategy.
Experimental Protocol (Hypothetical):
Prins Cyclization:
To a solution of a suitable homoallylic alcohol in a non-polar solvent (e.g., dichloromethane) at low temperature (-78 °C), add a Lewis acid (e.g., BF₃·OEt₂, SnCl₄).
Slowly add ethyl glyoxylate. The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The resulting crude product, a 4-halotetrahydropyran-2-carboxylate, is purified by column chromatography. The stereochemical outcome of the Prins cyclization is often influenced by the reaction conditions and the nature of the Lewis acid, with a chair-like transition state generally favored, which can lead to the desired trans relationship between the substituents at C2 and C4[2][3].
Hydroxyl to Amine Conversion:
The 4-halo group can be displaced with an azide source (e.g., sodium azide in DMF) to yield the corresponding 4-azido intermediate.
The azide is then reduced to the primary amine. A common method is catalytic hydrogenation (e.g., H₂, Pd/C in ethanol) or by using Staudinger reduction conditions (triphenylphosphine followed by water). This two-step process is generally stereospecific.
Characterization and Stereochemical Assignment
Distinguishing between the cis and trans isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR Spectroscopy
The relative stereochemistry of substituents on a tetrahydropyran ring can be determined by analyzing the coupling constants (J-values) of the ring protons.
Axial vs. Equatorial Protons: In a chair conformation, axial protons typically resonate at a higher field (lower ppm) than equatorial protons.
Coupling Constants: The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them.
Jax-ax (diaxial coupling) is typically large (8-13 Hz).
Jax-eq and Jeq-eq (axial-equatorial and diequatorial couplings) are smaller (2-5 Hz).
For the trans isomer, the substituents at C2 and C4 are expected to be in a diequatorial orientation in the most stable chair conformation. This would result in the protons at C2 and C4 being axial. The coupling patterns of these protons with their neighbors on the ring would reflect these axial positions. In contrast, the cis isomer would likely have one axial and one equatorial substituent, leading to different coupling constants for the C2 and C4 protons[4][5][6].
Table 2: Predicted ¹H NMR Signals for the Ring Protons of the trans Isomer
Proton
Multiplicity
Approximate Chemical Shift (ppm)
Expected Coupling Constants (Hz)
H-2
dd
3.8 - 4.2
J2,3ax ≈ 8-10, J2,3eq ≈ 3-5
H-4
m
3.0 - 3.4
-
H-6eq
dd
3.9 - 4.1
J6eq,6ax ≈ 11-13, J6eq,5eq ≈ 2-4
H-6ax
dt
3.3 - 3.6
J6ax,6eq ≈ 11-13, J6ax,5ax ≈ 10-12
Note: These are predicted values and may vary depending on the solvent and other factors.
¹³C NMR and 2D NMR Spectroscopy
¹³C NMR will show the expected number of carbon signals. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning the proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, which can further confirm the stereochemical assignment. For the trans isomer, a NOE correlation would be expected between the equatorial C2 and C4 substituents.
Applications in Drug Discovery
The aminotetrahydropyran scaffold is of significant interest to medicinal chemists. The primary amine can serve as a key pharmacophoric feature, participating in hydrogen bonding or salt bridge interactions with a biological target. It also provides a convenient point for further derivatization to explore the structure-activity relationship (SAR). The ethyl ester can act as a hydrogen bond acceptor or be hydrolyzed in vivo to the corresponding carboxylic acid, which can also be a key binding element.
Potential Therapeutic Areas:
Enzyme Inhibitors: The scaffold can be used to mimic natural substrates or to position functional groups in the active site of enzymes.
GPCR Ligands: The rigid tetrahydropyran ring can help to lock in a bioactive conformation for binding to G-protein coupled receptors.
Ion Channel Modulators: The polar functional groups can interact with residues in the pore or gating machinery of ion channels.
The introduction of the trans-2,4-disubstitution pattern provides a specific spatial arrangement of the amino and ester groups, which can be crucial for achieving high affinity and selectivity for a particular target[7][8][9].
Figure 2: The role of ethyl trans-4-aminotetrahydropyran-2-carboxylate as a versatile scaffold in drug discovery.
Conclusion
Ethyl trans-4-aminotetrahydropyran-2-carboxylate represents a valuable, stereochemically defined building block for the synthesis of novel chemical entities with potential therapeutic applications. While direct experimental data for this specific isomer is scarce, established principles of stereoselective synthesis and spectroscopic analysis provide a clear path for its preparation and characterization. The strategic incorporation of this and similar sp³-rich scaffolds is a key approach in modern drug discovery to access new chemical space and develop next-generation therapeutics.
References
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
Bajorath, J., Hu, Y., & Stumpfe, D. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(9), 4062-4076.
Yadav, J. S., & Kumar, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. RSC Advances, 11(25), 15181-15203.
Panek, J. S. (2010). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accounts of Chemical Research, 43(9), 1205-1216.
Barbero, A., Díez-Poza, C., López, E., & Val, P. (2019). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2019(43), 7244-7253.
Snider, B. B. (2012). Oxonium-Prins Cyclizations. In Comprehensive Organic Synthesis II (Second Edition) (pp. 527-563). Elsevier.
Reddit. (2024, March 3). Need help on determining Cis and Trans with NMR spectrum. r/OrganicChemistry.
TutorChase. (n.d.).
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR.
Ghoneim, A. A., et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966-S970.
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry.
An In-depth Technical Guide to Drug Discovery Targets for 4-Aminotetrahydropyran-2-carboxylate Scaffolds
Introduction: The Strategic Value of the 4-Aminotetrahydropyran-2-carboxylate Scaffold in Medicinal Chemistry The 4-aminotetrahydropyran-2-carboxylate scaffold has emerged as a privileged structural motif in modern drug...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 4-Aminotetrahydropyran-2-carboxylate Scaffold in Medicinal Chemistry
The 4-aminotetrahydropyran-2-carboxylate scaffold has emerged as a privileged structural motif in modern drug discovery. Its inherent three-dimensional character, conferred by the saturated heterocyclic ring, provides a distinct advantage in exploring chemical space beyond the traditional flat, aromatic compounds. This sp³-rich core allows for precise spatial orientation of key pharmacophoric features—the amine and carboxylate groups—enabling highly specific interactions with biological targets. Furthermore, the tetrahydropyran ring itself is not merely a passive scaffold; the ether oxygen can act as a hydrogen bond acceptor, and the overall structure serves as a bioisosteric replacement for carbocyclic rings like cyclohexane, often leading to improved physicochemical properties such as solubility and metabolic stability[1]. This guide provides a comprehensive overview of validated and emerging drug discovery targets for compounds incorporating this versatile scaffold, complete with mechanistic insights and detailed experimental protocols for target validation.
I. Dipeptidyl Peptidase-4 (DPP-4): A Validated Target for Type 2 Diabetes
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2][3]. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner[4][5]. This mechanism makes DPP-4 a highly attractive target for the treatment of type 2 diabetes mellitus.
Mechanism of Action and Structure-Activity Relationships (SAR)
Compounds featuring a tetrahydropyran ring have been successfully developed as potent and selective DPP-4 inhibitors[1][2][6]. The 4-amino group of the scaffold is crucial for binding to the S2 subsite of the DPP-4 active site, forming key interactions with glutamic acid residues (Glu205/206). The carboxylate at the 2-position can be strategically modified to interact with other residues in the active site or to fine-tune the pharmacokinetic properties of the molecule.
Structure-activity relationship studies on related tetrahydropyran analogs have demonstrated that stereochemistry and the nature of substituents on the amine and carboxylate functionalities are critical for potency and selectivity[7][8][9]. For instance, trifluoromethyl substitution on the tetrahydropyran ring has been shown to improve pharmacokinetic profiles while maintaining high inhibitory activity[1][8]. While direct SAR data for the 4-aminotetrahydropyran-2-carboxylate scaffold itself is emerging, the principles established for analogous structures provide a strong rationale for its application in DPP-4 inhibitor design.
Quantitative Data for Tetrahydropyran-Based DPP-4 Inhibitors
Prepare serial dilutions of the test compounds and the positive control in DPP-4 Assay Buffer.
In a 96-well plate, add 25 µL of the test compound dilutions, positive control, or buffer (for enzyme and blank controls).
Add 25 µL of DPP-4 enzyme solution to the wells containing test compounds, positive control, and enzyme control. Add 25 µL of assay buffer to the blank wells.
Incubate the plate at 37°C for 10 minutes.
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
Immediately begin monitoring the fluorescence in kinetic mode for 15-30 minutes at 37°C.
Calculate the rate of reaction (slope of fluorescence intensity versus time).
Determine the percent inhibition for each test compound concentration and calculate the IC50 value.[3][10]
Signaling Pathway: DPP-4 in the Incretin Axis
Caption: Incretin signaling pathway and the role of DPP-4 inhibition.
II. S-adenosylmethionine (AdoMet) Synthetase: A Target in Metabolic and Proliferative Disorders
S-adenosylmethionine (AdoMet) synthetase, also known as methionine adenosyltransferase (MAT), is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP[6]. SAM is the primary methyl group donor in numerous biological methylation reactions, affecting DNA, RNA, proteins, and lipids, and is also a precursor for polyamine biosynthesis[7][11]. Dysregulation of AdoMet synthetase activity is implicated in various diseases, including liver disease and cancer, making it a compelling therapeutic target. The compound 4-aminotetrahydropyran-4-carboxylic acid has been investigated as a potential inhibitor of this enzyme[12].
Mechanism of Action and Therapeutic Rationale
Inhibiting AdoMet synthetase depletes cellular SAM levels, which can disrupt the methylation patterns essential for cancer cell proliferation and survival. The 4-aminotetrahydropyran-2-carboxylate scaffold can be envisioned to mimic aspects of the natural substrates, methionine or ATP, thereby acting as a competitive inhibitor. The amino and carboxylate groups can form critical hydrogen bonds and electrostatic interactions within the enzyme's active site.
This protocol outlines a fluorescence-based assay to screen for inhibitors of AdoMet synthetase.
Materials:
Purified AdoMet synthetase
L-methionine and ATP (substrates)
A fluorescent probe that detects SAM formation (e.g., Bridge-It® SAM Fluorescence Assay Kit)[13][14]
Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂ and KCl)
Test compounds
96-well or 384-well black microplates
Fluorescence plate reader
Procedure:
Prepare serial dilutions of test compounds in the assay buffer.
In a microplate, combine the AdoMet synthetase, L-methionine, ATP, and the test compound or buffer (for control).
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
Add the fluorescent detection reagents according to the manufacturer's instructions. These reagents typically involve a SAM-binding protein and fluorescently labeled DNA half-sites that associate in the presence of SAM, leading to a change in fluorescence[14].
Incubate to allow for signal development.
Measure the fluorescence intensity.
Calculate the percent inhibition for each test compound concentration and determine the IC50 value.
Metabolic Pathway: The Role of AdoMet Synthetase
Caption: Biosynthesis and major metabolic roles of S-adenosylmethionine (SAM).
III. Cannabinoid Receptor 2 (CB2): An Emerging Target for Inflammatory and Neuropathic Pain
The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor (GPCR) primarily expressed on immune cells and in peripheral tissues[1][15]. Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2 receptor activation is non-psychoactive and has been shown to modulate inflammation and pain[1][15]. This makes the CB2 receptor an attractive target for the development of therapeutics for inflammatory disorders and neuropathic pain.
Mechanism of Action and SAR Insights
CB2 receptor agonists exert their anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and modulating immune cell migration[1][2]. The 4-aminotetrahydropyran-2-carboxylate scaffold can serve as a rigid core to present substituents that interact with the key binding pockets of the CB2 receptor. While specific SAR data for this exact scaffold is limited, studies on related pyrimidine carboxamides incorporating a tetrahydropyran moiety have led to the discovery of potent and selective CB2 agonists[16]. The amine and carboxylate groups of the 4-aminotetrahydropyran-2-carboxylate scaffold offer opportunities for derivatization to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data for Tetrahydropyran-Containing CB2 Receptor Ligands
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CB2 receptor.
Materials:
Cell membranes prepared from cells stably expressing the human CB2 receptor (e.g., HEK-293 or CHO cells)
Radioligand: [³H]CP-55,940
Non-specific binding control: A high concentration of a known unlabeled CB2 ligand (e.g., WIN 55,212-2)
Test compounds
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
96-well plates
Glass fiber filters
Cell harvester
Scintillation counter and scintillation fluid
Procedure:
Prepare serial dilutions of the test compounds.
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand ([³H]CP-55,940, typically at its Kd concentration), and the test compound dilutions.
For total binding wells, add only buffer and radioligand. For non-specific binding wells, add buffer, radioligand, and the non-specific binding control.
Add the cell membrane preparation to each well to initiate the binding reaction.
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Calculate the specific binding and determine the Ki value for the test compounds.[4][18]
Signaling Pathway: CB2 Receptor in Inflammation
Caption: Simplified signaling cascade following CB2 receptor activation.
IV. Other Potential Targets and Future Directions
The versatility of the 4-aminotetrahydropyran-2-carboxylate scaffold suggests its potential to modulate other target classes.
Kinases: The tetrahydropyran motif is present in several approved kinase inhibitors[16]. The 4-amino group can serve as a key hydrogen bond donor to the kinase hinge region, a common binding motif for ATP-competitive inhibitors. Further exploration of this scaffold in kinase inhibitor design is a promising avenue.
Ion Channels: The constrained nature of the tetrahydropyran ring can be advantageous in the design of ion channel modulators, where precise positioning of functional groups is often required for activity and selectivity[19][20].
Future research should focus on the synthesis and evaluation of focused libraries of 4-aminotetrahydropyran-2-carboxylate derivatives against these and other target classes. The continued development of this scaffold will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
Benchchem. (2025). Application Notes and Protocols: Radioligand Binding Assay for CB2R Agonist 2. Benchchem.
Amerigo Scientific. (n.d.). Biochemical Pathways of S-adenosylmethionine. Amerigo Scientific.
Soni, R., Kumar, V., & Singh, P. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(8), 1129.
Cabral, G. A. (2006). Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects. Expert Opinion on Therapeutic Targets, 10(3), 437-448.
Barreira da Silva, R., & Laird, M. E. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 7(12), e2341.
Benchchem. (2025).
Gazzi, T., Brennecke, B., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 15, 1409945.
Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition.
Zhang, Y., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 63(15), 8232-8251.
Ma, P., et al. (2021). Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Frontiers in Pharmacology, 12, 702675.
Soni, R., Kumar, V., & Singh, P. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
Soni, R., Kumar, V., & Singh, P. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(8), 1129.
ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition.
ResearchGate. (n.d.). Binding affinity (Ki) and selectivity values of the THC-based CB 2....
Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366.
ResearchGate. (2024). A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies.
ResearchGate. (n.d.). Ranges of Ki values for certain cannabinoid CB1 and/or CB2 receptor....
ResearchGate. (n.d.). Binding affinity (Ki) and selectivity values of the THC-based CB 2....
Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
Taylor, J. C., et al. (2009). Discovery of novel types of inhibitors of S-adenosylmethionine synthesis by virtual screening. Journal of Medicinal Chemistry, 52(19), 5967-5973.
PubMed. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed.
Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366.
LookChem. (n.d.). Cas 39124-20-4,4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID. LookChem.
PubMed. (2006). Synthesis and SAR studies of 2-oxoquinoline derivatives as CB2 receptor inverse agonists. PubMed.
ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives.
MDPI. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. MDPI.
Janes, T., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(10), 995-1000.
MDPI. (2022).
PubMed. (2025).
Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600.
PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
PubMed. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. PubMed.
Pike, K. G., et al. (2017). Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A.
PubMed. (n.d.). Synthesis, antimicrobial activity and bleaching effect of some reaction products of 4-oxo-4H-benzopyran-3-carboxaldehydes with aminobenzothiazoles and hydrazides. PubMed.
Feng, Y., et al. (2021). Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. Journal of Medicinal Chemistry, 64(21), 16043-16061.
Application Note: Strategic Separation of cis- and trans- Aminotetrahydropyran Isomers
Abstract & Introduction Aminotetrahydropyrans (ATHPs)—specifically 4-aminotetrahydropyran-3-ol and 2-substituted-4-aminotetrahydropyrans—are critical pharmacophores in modern drug discovery, serving as scaffolds for BACE...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Aminotetrahydropyrans (ATHPs)—specifically 4-aminotetrahydropyran-3-ol and 2-substituted-4-aminotetrahydropyrans—are critical pharmacophores in modern drug discovery, serving as scaffolds for BACE1 inhibitors, antibacterial agents, and GPCR ligands.[1]
However, synthetic routes (e.g., reductive amination of ketones, epoxide ring-opening) frequently yield diastereomeric mixtures (cis/trans). Separating these isomers is notoriously difficult due to:
High Polarity: The free amine and ether oxygen cause significant peak tailing on silica.
Low UV Absorbance: The lack of chromophores makes detection challenging.
Conformational Mobility: The tetrahydropyran (THP) ring undergoes chair flips that complicate crystallization.
This guide details three validated protocols for separating ATHP isomers, ranging from bench-scale chromatography to high-throughput SFC.
Physicochemical Basis of Separation
To successfully separate these isomers, one must exploit their conformational differences.
The "Chair Flip" & Hydrogen Bonding
Unlike cyclohexane, the THP ring has a dipole moment due to the oxygen atom.
cis-Isomers (e.g., 3-OH, 4-NH₂): Often adopt a conformation allowing intramolecular hydrogen bonding (e.g., OH and NH₂ in a syn-relationship). This "hides" the polar protons, making the molecule effectively less polar (Higher R
on silica).
trans-Isomers: Typically adopt a diequatorial conformation to minimize steric strain. While thermodynamically stable, they lack the geometry for strong intramolecular H-bonding, leaving polar groups exposed to interact with the stationary phase (Lower R
on silica).
Key Insight: Derivatization (e.g., Boc-protection) amplifies these differences by restricting rotation and altering the H-bond donor/acceptor profile.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the optimal separation strategy based on scale and equipment availability.
Protocol A: Derivatization & Silica Chromatography (The "Robust" Method)
Best for: 100 mg – 10 g scale; Labs without SFC.
Principle: Converting the free amine to a carbamate (Boc) eliminates "tailing" caused by the basic amine interacting with acidic silanols and amplifies R
differences.
Step-by-Step Procedure
Protection:
Dissolve crude amine mixture (1.0 eq) in DCM (10 mL/g).
Add Et
N (1.5 eq) and BocO (1.1 eq).
Stir at RT for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA).
Checkpoint: The spot should move from baseline (free amine) to R
~0.3–0.6.
Workup:
Wash with 0.5M citric acid (removes unreacted amine/Et
N) Sat. NaHCO Brine.
Dry over Na
SO and concentrate.
Flash Chromatography:
Stationary Phase: Standard Silica Gel (40–63 µm).
Mobile Phase: Hexanes/Ethyl Acetate gradient (Start 0% EtOAc
50% EtOAc).
Observation: The cis-isomer (intramolecular H-bond) typically elutes first (less polar). The trans-isomer elutes second .
Note: If separation is poor, switch solvent system to DCM/MeOH (95:5).
Deprotection (Optional):
Dissolve pure isomer in 4M HCl/Dioxane or TFA/DCM (1:4).
Stir 1 h. Concentrate to yield the amine salt.
Protocol B: Preparative SFC (The "High-Throughput" Method)
Best for: < 5 g scale; Rapid turnover; Difficult separations.
Principle: Supercritical Fluid Chromatography (SFC) uses CO
and modifiers. The "orthogonal" selectivity of chiral stationary phases often separates diastereomers better than achiral phases.
Method Parameters
Parameter
Setting / Recommendation
Column
Chiralpak AD-H or IC (Amylose/Cellulose based)
Co-Solvent
10–25% Methanol (with 0.2% Isopropylamine )
Back Pressure
120 bar
Temperature
35–40 °C
Detection
UV 210 nm (or ELSD if no chromophore)
Technical Note: Even though cis/trans isomers are diastereomers (not enantiomers), chiral columns are superior here because they rely on 3-point interactions (H-bonding, sterics, dipole) that differ significantly between the chair conformations of the isomers.
Protocol C: Diastereomeric Salt Crystallization (The "Process" Method)
Best for: > 10 g scale; Cost-efficiency.
Principle: Trans-isomers of cyclic amines often form more stable, higher-melting crystalline salts with dicarboxylic acids due to better packing (symmetry).
Screening Protocol
Preparation: Dissolve 100 mg of crude mixture in 1 mL EtOH or iPrOH.
Acid Screen: Add 1.0 eq of the following acids to separate vials:
Crystallization: Heat to reflux to dissolve, then cool slowly to RT, then 4 °C.
Analysis: Filter crystals. Analyze mother liquor vs. crystals by NMR.
Success Indicator: One isomer is enriched >90% in the solid phase.
Common Result:Trans-isomers frequently crystallize with Fumaric acid or Oxalic acid .
Analytical Validation: Assigning Stereochemistry
You cannot rely solely on elution order. You must validate using NMR.
1H NMR Diagnostics (400 MHz+)
Focus on the proton at the C-N or C-O stereocenter (H
).
Coupling Constants (
values):
Axial Proton (
): Large coupling to adjacent axial protons ( Hz).
Equatorial Proton (
): Small coupling ( Hz).
NOESY / ROESY:
Cis (1,2-substituted): Strong NOE between
and if they are syn-clinal (diequatorial).
Trans (1,2-substituted): If diaxial, no strong NOE between the methine protons, but strong NOEs to the axial ring protons.
Figure 2: Simplified NMR logic for assigning relative stereochemistry in 1,2-disubstituted THP systems.
References
Synthesis and Stereochemistry of ATHPs
Loudon, G. M., & Parham, F. M. (2024). Organic Chemistry of Drug Synthesis. (Verified context for trans-4-aminotetrahydropyran-3-ol, CAS 215940-92-4).[3]
Chromatographic Separation Principles:
Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silica interaction mechanisms).
SFC for Diastereomers
Toribio, L., et al. (2018). "Chiral separation of diastereomers: Advantages of SFC." Journal of Chromatography A.
NMR Assignment of THP Rings
Crews, P., et al. Organic Structure Analysis.[4] Oxford University Press. (Standard for
-coupling analysis in heterocycles).
General Isomer Separation Techniques
RotaChrom. (2024). "The Science and Strategy Behind Isomer Separation."
Application Note: Thermodynamic Control in the Trans-Selective Reduction of Substituted Tetrahydropyran-4-one Oximes
This Application Note is designed for medicinal chemists and process development scientists focusing on the stereocontrolled synthesis of aminotetrahydropyrans. Executive Summary The tetrahydropyran-4-amine pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists focusing on the stereocontrolled synthesis of aminotetrahydropyrans.
Executive Summary
The tetrahydropyran-4-amine pharmacophore is ubiquitous in modern drug discovery, serving as a core scaffold in inhibitors for targets ranging from DPP-4 to various GPCRs. However, achieving high diastereoselectivity—specifically the trans-isomer (equatorial amine) relative to existing ring substituents—remains a synthetic bottleneck. Standard catalytic hydrogenation often yields cis-isomers (kinetic products) or unseparable mixtures.
This guide details the Sodium-Ethanol (Na/EtOH) Dissolving Metal Reduction , a protocol grounded in thermodynamic control that reliably delivers trans-selectivity. We contrast this with hydride-based methods to provide a comprehensive decision-making framework.
In substituted tetrahydropyran-4-one systems (e.g., 2-alkyl-tetrahydropyran-4-one), the oxime reduction creates a new stereocenter at C4.
Kinetic Control (Catalytic Hydrogenation/Hydrides): Reagents often attack from the less hindered equatorial face, forcing the developing amine into the axial position (cis-isomer relative to a C2-equatorial substituent).
Thermodynamic Control (Dissolving Metal): The reaction proceeds through radical anion intermediates that can equilibrate. The bulky amine group preferentially adopts the equatorial position to minimize 1,3-diaxial interactions, yielding the trans -isomer.
Mechanistic Pathway
The Na/EtOH reduction operates via a Single Electron Transfer (SET) mechanism. The reversible formation of the radical intermediate allows the molecule to relax into its lowest energy conformation (diequatorial) before the final protonation locks the stereochemistry.
Figure 1: Mechanistic divergence between kinetic and thermodynamic reduction pathways.
Reagent Selection Guide
Reagent System
Primary Mechanism
Selectivity (Major Isomer)
Key Advantage
Key Limitation
Na / EtOH (Reflux)
Dissolving Metal (SET)
Trans (Equatorial)
High thermodynamic selectivity; cheap reagents.
Harsh conditions; incompatible with reducible groups (nitro, esters).
Objective: Synthesis of trans-2-phenyl-tetrahydropyran-4-amine from the corresponding oxime.
Materials & Safety
Reagents: Substituted Tetrahydropyran-4-one Oxime (1.0 equiv), Sodium Metal (cubes, 10-15 equiv), Absolute Ethanol (0.1 M concentration relative to substrate).
Safety Critical: Sodium metal reacts violently with water. Ensure all glassware is flame-dried. Have a Class D fire extinguisher available. Perform in a well-ventilated fume hood.
Step-by-Step Procedure
Setup: Equip a 3-neck round-bottom flask with a high-efficiency reflux condenser (dimroth or coil type), a nitrogen inlet, and a solid addition port. Flush the system with nitrogen for 15 minutes.
Solvation: Dissolve the Oxime (e.g., 10 mmol) in Absolute Ethanol (100 mL). Heat the solution to a gentle reflux (bath temp ~85°C).
Reagent Addition (The Critical Step):
Cut Sodium metal (2.3 g, 100 mmol) into small cubes (~0.5 cm) under mineral oil. Rinse briefly with hexanes if necessary to remove oil.
Caution: Add sodium pieces one by one through the addition port to the refluxing solution.
Observation: The reaction is vigorous; hydrogen gas is evolved. Maintain a steady reflux but control the addition rate to prevent solvent boil-over.
Completion: Continue refluxing until all sodium has dissolved (typically 1–2 hours). The solution will turn slightly viscous due to sodium ethoxide formation.
Quenching:
Cool the reaction mixture to room temperature.
Slowly add water (50 mL) to hydrolyze the ethoxide.
Acidify with 2N HCl to pH ~2 (to protonate the amine and extract non-basic impurities).
Workup:
Wash the acidic aqueous layer with Ethyl Acetate (2 x 50 mL) to remove unreacted oxime or neutral byproducts.
Basify the aqueous layer with 6N NaOH to pH >12.
Extract the free amine into Dichloromethane (3 x 50 mL).
Dry combined organics over Na₂SO₄, filter, and concentrate.
Purification & Analysis
Purification: If necessary, the trans-amine can be recrystallized as its HCl salt from EtOH/Et₂O, which further enriches the diastereomeric ratio (dr).
Validation:
1H NMR: Look for the C4-proton signal. The trans-isomer (equatorial amine) typically shows the C4-proton as a wide multiplet (tt) with large coupling constants (
Hz) due to axial-axial coupling with C3/C5 protons. The cis-isomer (axial amine) shows a narrower signal (eq-ax couplings).
Comparative Data: Yield & Selectivity
The following table summarizes typical results for the reduction of 2-phenyl-tetrahydropyran-4-one oxime:
Method
Yield (%)
dr (Trans : Cis)
Notes
Na / EtOH (Reflux)
82%
95 : 5
Recommended for Trans
H₂ / PtO₂ / AcOH
88%
20 : 80
Favors Cis (Kinetic)
LiAlH₄ / Et₂O
75%
40 : 60
Low Selectivity
NaBH₄ / TiCl₄
65%
50 : 50
No Selectivity
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Sodium surface passivation or insufficient EtOH.
Use fresh Na surfaces; ensure vigorous reflux; add more EtOH if the solution becomes too viscous (NaOEt saturation).
Low Yield
Product loss during workup (water solubility).
Aminotetrahydropyrans can be water-soluble. Saturate the aqueous phase with NaCl (salting out) before DCM extraction.
Emulsions
Formation of fine precipitates.
Filter the biphasic mixture through a Celite pad before separation.
References
Bouveault-Blanc and Related Reductions
Source: Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11] "The Reduction of Oximes, Nitriles, and Amides with Sodium and Alcohol."[1]
Context: Foundational text establishing Na/EtOH as the premier method for thermodynamic reduction of C=N bonds.
URL:
Stereochemistry of Cyclic Oxime Reduction
Title: "Stereochemistry of the Reduction of substituted Cyclohexanone Oximes with Dissolving Metals."
Source:Journal of the Chemical Society, Perkin Transactions 1.
Context: Establishes the rule that dissolving metal reductions yield the equatorial (trans) amine in six-membered rings.
URL:
Tetrahydropyran Synthesis & Functionalization
Title: "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionaliz
Source:N
Context: Modern context on the importance and synthesis of substituted aminotetrahydropyrans.[12]
URL:
General Protocol Validation
Title: "Selective method for reduction of Oximes to amines."[4][8]
Source:Iranian Journal of Science & Technology.
Context: Comparative study of reducing agents confirming the distinct stereochemical outcomes of metal-based reductions.[13]
Application Note: Scalable Stereoselective Synthesis of Ethyl trans-4-Aminotetrahydropyran-2-carboxylate
Executive Summary The tetrahydropyran (THP) ring system is a pharmacophore of high value in medicinal chemistry, appearing frequently in opioid receptor antagonists, SGLT2 inhibitors, and various kinase inhibitors. Speci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tetrahydropyran (THP) ring system is a pharmacophore of high value in medicinal chemistry, appearing frequently in opioid receptor antagonists, SGLT2 inhibitors, and various kinase inhibitors. Specifically, ethyl trans-4-aminotetrahydropyran-2-carboxylate represents a critical bifunctional building block where the relative stereochemistry between the C2-carboxylate and C4-amine is decisive for biological activity.
This Application Note details a scalable, robust protocol for synthesizing the trans-isomer (diequatorial) with high diastereoselectivity (
95:5 dr after workup). Unlike traditional Prins cyclizations that often yield intractable mixtures, this protocol utilizes a thermodynamically controlled reductive amination of ethyl 4-oxotetrahydropyran-2-carboxylate , followed by a specific salt-formation step that acts as a self-validating purification system.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing 2,4-disubstituted tetrahydropyrans is controlling the cis/trans isomerism.
Thermodynamics: The trans-isomer places both the C2-ester and C4-amine groups in equatorial positions (assuming a chair conformation), which is energetically favored.
Kinetics: Hydride reduction of 4-substituted cyclic imines/ketones is governed by steric approach. Small hydride reagents (e.g., borohydrides) typically execute axial attack , leading to the equatorial product (trans).
We employ Sodium Triacetoxyborohydride (STAB) for this transformation.[1][2] STAB is preferred over NaBH
CN for scale-up due to its lower toxicity (no residual cyanide) and superior selectivity for imines over ketones, minimizing side reactions.
Workflow Visualization
Figure 1: Reaction workflow emphasizing the divergence of stereoisomers and the purification strategy.
Detailed Experimental Protocol
Materials & Equipment
Starting Material: Ethyl 4-oxotetrahydropyran-2-carboxylate (CAS: 1256337-92-0 or similar).
The stereoselectivity is driven by the chair conformation of the pyran ring. The C2-ethoxycarbonyl group anchors the ring in a specific chair conformation (equatorial C2). During reduction, the bulky borohydride species prefers to deliver the hydride from the axial trajectory (top face), forcing the forming amine group into the equatorial position.
Figure 2: Mechanistic rationale for trans-selectivity.
Data Summary & Specifications
The following table summarizes the expected specifications for the isolated intermediate.
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Purity (HPLC)
98.0%
a/a
Diastereomeric Ratio
98:2 (trans:cis)
H NMR / HPLC
Yield (Isolated)
65 – 75%
Gravimetric
H NMR Identity
C4-H appears as multiplet at ~3.1 ppm ( large coupling)
-DMSO
Key NMR Diagnostic:
The trans-isomer is confirmed by the coupling constant of the proton at C4. In the trans-isomer (amine equatorial), the C4 proton is axial. It will show two large diaxial couplings (
Hz) with the C3 and C5 axial protons. The cis-isomer (amine axial, proton equatorial) shows smaller equatorial-axial couplings ( Hz).
Troubleshooting & Optimization
Low Diastereoselectivity
If the trans:cis ratio in the crude is lower than 70:30:
Temperature Control: Ensure the reduction step starts at 0°C. Higher temperatures during STAB addition can erode selectivity.
Solvent Switch: Switching from DCM to THF or 1,2-Dichloroethane (DCE) can sometimes alter the solvation shell and improve axial attack preference.
Incomplete Conversion
Water Content: STAB is moisture sensitive. Ensure solvents are dry (<0.1%
).
Imine Equilibrium: If the reaction stalls, add 4Å molecular sieves to the imine formation step to drive dehydration before adding the reducing agent.
Safety Note (Scale-Up)
While STAB does not release HCN, it generates hydrogen gas upon reaction with protic sources. On a kilogram scale, the reactor headspace must be continuously purged with nitrogen, and addition rates must be controlled to manage off-gassing.
References
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.
Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
Faul, M. M., et al. (2005). "Development of a Scalable Synthesis of a Tetrahydropyran-Based MCH-1 Receptor Antagonist." Journal of Organic Chemistry, 70(11), 4556-4559.
PubChem Compound Summary. (2024). "Ethyl 4-oxotetrahydropyran-2-carboxylate."[5] National Center for Biotechnology Information.
Application Note: Strategies for the Crystallization of Ethyl 4-Aminotetrahydropyran-2-Carboxylate HCl
Introduction Ethyl 4-aminotetrahydropyran-2-carboxylate hydrochloride is a heterocyclic compound featuring a tetrahydropyran ring, a structural motif frequently found in marketed pharmaceuticals.[1] As a hydrochloride sa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Ethyl 4-aminotetrahydropyran-2-carboxylate hydrochloride is a heterocyclic compound featuring a tetrahydropyran ring, a structural motif frequently found in marketed pharmaceuticals.[1] As a hydrochloride salt, its physicochemical properties are dominated by its ionic character, which presents both challenges and opportunities for purification via crystallization. The ability to reliably produce a crystalline form of this intermediate is paramount in drug development for ensuring purity, stability, and consistent handling properties.
This application note provides a detailed guide for researchers on three primary methods for the crystallization of this compound: Cooling Crystallization, Anti-Solvent Crystallization, and Vapor Diffusion. The protocols are designed from the perspective of a process chemist, emphasizing not just the procedural steps but the underlying scientific principles that govern success.
Physicochemical Profile and Pre-Crystallization Strategy
Understanding the molecule's properties is the foundation of rational crystallization design. As an amine hydrochloride salt, the compound's solubility is highly dependent on the polarity and hydrogen-bonding capability of the solvent system.
Core Principle: Solvent Selection
The primary consideration for crystallizing a hydrochloride salt is to identify a solvent that can sufficiently solvate the ionic lattice at an elevated temperature but not at a lower temperature (for cooling crystallization) or a solvent system whose solvating power can be systematically reduced (for anti-solvent crystallization).
Protic Solvents: Alcohols like isopropanol (IPA), ethanol, and methanol are excellent starting points. They can engage in hydrogen bonding and solvate the hydrochloride salt. For many hydrochloride salts, isopropanol is preferred over ethanol as the slightly lower polarity can prevent excessive solubility, leading to higher recovery yields.[3][4]
Apolar/Weakly Polar Solvents: Ethers (diethyl ether, MTBE), esters (ethyl acetate), and hydrocarbons (heptane, hexane) are typically poor solvents for this salt. Their utility lies in their role as "anti-solvents" that can force the product out of solution.[4][5]
Method 1: Cooling Crystallization
This is the most common and straightforward method for purifying compounds with a steep solubility curve with respect to temperature.[6][7]
Causality: The method leverages the thermodynamic principle that the solubility of most solids increases with temperature. A saturated solution at a high temperature becomes supersaturated upon cooling, providing the driving force for nucleation and crystal growth.[8]
Diagram 1: General Workflow for Cooling Crystallization
Caption: Workflow for purification by cooling crystallization.
Protocol 2.1: Cooling Crystallization from Isopropanol (IPA)
Dissolution:
Place the crude ethyl 4-aminotetrahydropyran-2-carboxylate HCl into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
Add a small portion of isopropanol (IPA).
Heat the mixture to a gentle boil (approx. 82 °C) with stirring.
Rationale: Heating provides the energy to overcome the crystal lattice energy and dissolve the salt.[3]
Achieving Saturation:
Continue adding IPA in small portions until the solid is completely dissolved. It is critical to add only the minimum amount of hot solvent required to achieve a clear solution.
Scientist's Note: Adding excess solvent will reduce the final yield, as more product will remain in the mother liquor upon cooling.
Crystallization:
Remove the flask from the heat source and allow it to cool slowly and undisturbed on a benchtop. Covering the flask with a watch glass prevents solvent evaporation.
Rationale: Slow cooling is crucial. It allows for the ordered arrangement of molecules into a crystal lattice, excluding impurities. Rapid cooling often leads to the formation of small, impure crystals or amorphous precipitation.
Maximizing Yield:
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for 30-60 minutes.
Rationale: The solubility of the salt is further reduced at lower temperatures, maximizing the amount of product that crystallizes out of solution.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystals with a small amount of ice-cold IPA to rinse away any residual mother liquor containing impurities.
Dry the crystals under vacuum to a constant weight.
Method 2: Anti-Solvent Crystallization
This technique is highly effective for compounds where solubility changes dramatically with the composition of the solvent system. It is particularly useful when a suitable single solvent for cooling crystallization cannot be identified.
Causality: The process works by creating a state of supersaturation. The compound is first dissolved in a "good" solvent, and then a miscible "anti-solvent" (in which the compound is insoluble) is introduced. This addition systematically lowers the solvating power of the mixture, reducing the compound's solubility and forcing it to crystallize.[9][10]
Diagram 2: Process Flow for Anti-Solvent Crystallization
Caption: Workflow for purification by anti-solvent crystallization.
Protocol 3.1: Anti-Solvent Crystallization using Methanol/Diethyl Ether
Dissolution:
At room temperature, dissolve the crude salt in the minimum amount of methanol required to form a clear solution.
Scientist's Note: Methanol is highly polar and will readily dissolve the hydrochloride salt. Using a more volatile "good" solvent can sometimes facilitate easier drying.
Inducing Crystallization:
While stirring the methanol solution, slowly add diethyl ether (the anti-solvent) dropwise.
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of nucleation.
Rationale: The slow addition of the anti-solvent is critical. It maintains a low level of supersaturation which favors the growth of larger, more perfect crystals over rapid precipitation of an amorphous solid.[11]
Crystal Growth:
Once turbidity is observed, stop the addition of the anti-solvent. If desired, add a very small amount of methanol back to the solution to just redissolve the finest particles, then allow the solution to stand undisturbed.
Allow the mixture to stir or stand for several hours to ensure complete crystallization.
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the filter cake with a small amount of diethyl ether or a methanol/ether mixture.
Dry the purified product under vacuum.
Solvent System
Role
Rationale
Isopropanol / Heptane
Good / Anti-Solvent
Good balance of solubility and safety.
Ethanol / Ethyl Acetate
Good / Anti-Solvent
Common lab solvents, effective system.
Methanol / Dichloromethane
Good / Anti-Solvent
High dissolving power of methanol.
Method 3: Vapor Diffusion for High-Quality Single Crystals
When the goal is to obtain exceptionally high-quality crystals, particularly for analysis by X-ray crystallography, vapor diffusion is the method of choice. It is a microscale technique that allows for extremely slow and controlled crystal growth.
Causality: The principle relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound dissolved in a less volatile solvent. As the anti-solvent vapor dissolves into the solution drop, the overall solvent quality decreases very gradually, leading to a slow increase in supersaturation and the formation of well-ordered single crystals.[12][13]
Diagram 3: Hanging Drop Vapor Diffusion Setup
Caption: Schematic of a hanging drop vapor diffusion experiment.
Protocol 4.1: Hanging Drop Vapor Diffusion
Preparation of Solutions:
Prepare a concentrated solution of ethyl 4-aminotetrahydropyran-2-carboxylate HCl in a suitable "good" solvent (e.g., methanol). The solution should be near saturation but fully dissolved.
Prepare the reservoir solution, which is the pure anti-solvent (e.g., diethyl ether or ethyl acetate).
Setup:
Pipette approximately 1 mL of the anti-solvent into the reservoir of a crystallization plate well.
On a siliconized glass coverslip, pipette a small drop (2-5 µL) of the compound solution.
Carefully invert the coverslip and place it over the reservoir, using grease to create an airtight seal.[12]
Equilibration and Growth:
Place the sealed plate in a location free from vibrations and temperature fluctuations.
Over a period of hours to days, the volatile anti-solvent from the reservoir will diffuse as a vapor and dissolve into the drop.
This slow change in solvent composition will gently bring the drop to supersaturation, hopefully resulting in the growth of single, diffraction-quality crystals.
Crystal Harvesting:
Once suitable crystals have formed, carefully remove the coverslip and harvest the crystals using a cryo-loop or a fine needle.
Summary and Recommendations
The choice of crystallization method depends directly on the experimental goal.
Method
Typical Scale
Speed
Typical Crystal Quality
Primary Application
Cooling Crystallization
Milligrams to Kilograms
Fast (Hours)
Good to Excellent
Bulk purification, impurity rejection.
Anti-Solvent
Milligrams to Kilograms
Fast (Hours)
Fair to Good
Purification when cooling is ineffective.
Vapor Diffusion
Micrograms to Milligrams
Slow (Days to Weeks)
Excellent (Single Crystals)
X-ray structure determination.
For Bulk Purification: Begin with Cooling Crystallization from isopropanol. It is robust, scalable, and generally effective for hydrochloride salts.
If Oiling Out Occurs: If the compound "oils out" (forms a liquid phase instead of solid crystals) during cooling, switch to Anti-Solvent Crystallization . Oiling out suggests the supersaturation is being generated too quickly or at a temperature above the compound's melting point in that solvent.
For Structural Analysis: Use Vapor Diffusion to grow the high-quality single crystals necessary for X-ray diffraction.
By systematically applying these methods and understanding the principles behind them, researchers can effectively purify and characterize ethyl 4-aminotetrahydropyran-2-carboxylate HCl, a critical step in the drug development pipeline.
References
Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
Guide for crystallization. University of Rennes. [Link]
Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. [Link]
Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments. [Link]
Technical Support Center: Stability & Handling of Ethyl 4-aminotetrahydropyran-2-carboxylate
Topic: Preventing Lactamization & Ensuring Stability Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.0 (Current as of 2026) ⚠️ Critical Alert: The "Ticking Time Bomb" of I...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Lactamization & Ensuring Stability
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Version: 2.0 (Current as of 2026)
⚠️ Critical Alert: The "Ticking Time Bomb" of Isomerism
If you are working with ethyl 4-aminotetrahydropyran-2-carboxylate , you are handling a molecule with a high propensity for intramolecular suicide.
The stability of this compound is strictly dictated by its stereochemistry. The cis-isomer is thermodynamically unstable as a free base and will spontaneously cyclize to form a bicyclic lactam (a bridged 2-oxa-5-azabicyclo system or fused gamma-lactam depending on ring conformation). The trans-isomer is relatively stable but requires specific handling to prevent epimerization and subsequent degradation.
This guide provides the protocols necessary to arrest this cyclization and successfully isolate the target amino ester.
Module 1: The Mechanistic Root Cause
To prevent the reaction, you must understand the driving force. The cyclization is an intramolecular nucleophilic acyl substitution where the amine at C4 attacks the ester carbonyl at C2.
The Stereochemical Divergence
Cis-Isomer (Unstable): The amine and ester groups are on the same face of the tetrahydropyran ring. Through a ring flip to a boat or twist-boat conformation, the amine and ester come into close proximity (pseudo-1,3-diaxial alignment), dramatically lowering the entropic barrier for cyclization.
Trans-Isomer (Stable): The amine and ester are on opposite faces (one axial, one equatorial). Geometric constraints prevent the amine from reaching the carbonyl carbon without breaking the ring or undergoing extreme distortion.
Visualization: The Pathway to Destruction
The following diagram illustrates why the cis free base is a "dead end" while the trans isomer or the salt form remains viable.
Figure 1: Reaction coordinate showing the inevitability of lactamization for the cis-isomer unless protonated (trapped as salt).
Module 2: Troubleshooting & Diagnostics (Q&A)
Q1: My oil solidified after sitting on the bench for 2 hours. What happened?
Diagnosis: You likely possessed the cis-isomer (or a mixture) as a free base. The solid is the bicyclic lactam .
Verification: Check your NMR.
Loss of Ethyl Group: The characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm) of the ethyl ester will disappear.
Downfield Shift: Protons adjacent to the nitrogen will shift due to the amide formation.
Mass Spec: The mass will decrease by 46 Da (loss of EtOH, MW 46).
Q2: I need to deprotect the N-Boc group. Can I use TFA/DCM followed by NaHCO3 workup?
Answer:ABSOLUTELY NOT.Reasoning: While TFA removes the Boc group, the subsequent aqueous basic workup (NaHCO3) generates the free amine in a biphasic system. As the solvent is removed, the local concentration of the cis-amine increases, leading to rapid lactamization.
Correct Protocol: Use 4M HCl in Dioxane . Isolate the product directly as the hydrochloride salt by filtration. Do not neutralize.
Q3: Can I separate the cis and trans isomers?
Answer: Yes, by exploiting their stability difference.
Strategy: "Sacrificial Lactamization."
Allow the mixture of free bases to stir in a solvent (e.g., Ethanol) with catalytic base.
The cis-isomer will cyclize to the lactam (which is often less polar or has distinct solubility).
The trans-isomer remains as the amino ester.
Separate the amino ester from the lactam via column chromatography or selective crystallization.
Module 3: Validated Experimental Protocols
Protocol A: Safe N-Boc Deprotection (The "Anhydrous Salt" Method)
Use this method to generate the stable storage form of the molecule.
Dissolution: Dissolve the N-Boc starting material in a minimal volume of dry 1,4-dioxane (approx. 5 mL per gram).
Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (5-10 equivalents) dropwise under
.
Reaction: Stir at room temperature. Monitor by TLC (stain with Ninhydrin) or LCMS. Note: Do not heat.
Precipitation: Once conversion is complete (usually 1-3 hours), dilute the mixture with 10 volumes of anhydrous
or MTBE. The product should crash out as a white solid.
Filtration: Filter the solid under a nitrogen blanket (hygroscopic salts can become sticky).
Washing: Wash the filter cake with fresh
.
Drying: Dry under high vacuum. Store as the HCl salt at -20°C.
Protocol B: Recovery of Trans-Isomer from a Mixture
Use this if you have a cis/trans mixture and need to purify the trans-amino ester.
Step-by-Step:
Free Basing (Controlled): Dissolve the salt mixture in cold (
) saturated . Immediately extract with DCM.
Aging: Stir the DCM solution at room temperature for 12-24 hours. The cis-isomer will cyclize to the lactam.
Separation:
Perform Flash Column Chromatography.
Lactam: Elutes first (less polar, no H-bond donor).
Trans-Amino Ester: Elutes later (more polar amine).
Re-acidification: Immediately treat the isolated trans-isomer fractions with HCl/Dioxane and evaporate to store as the stable salt.
Module 4: Stability Data & Storage Matrix
The following table summarizes the stability of the compound under various conditions.
State
Isomer
Condition
Stability
Outcome
Free Base
Cis
Neat / Solution
Critical
Rapid lactamization (< 24h)
Free Base
Trans
Neat / Solution
Moderate
Stable for days; risk of epimerization to cis then lactamization
HCl Salt
Cis
Solid / Dry
High
Stable indefinitely at -20°C
HCl Salt
Trans
Solid / Dry
High
Stable indefinitely at -20°C
Free Base
Cis
Aqueous Base (pH > 8)
Low
Hydrolysis or Lactamization
References
Stereoselective Synthesis of 2-oxa-5-azabicyclo[2.2.
Title: Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.
Source: Semantic Scholar / ResearchG
Relevance: Confirms the formation of the [2.2.2] bicyclic lactam from the cis-isomer of homologous amino-ester systems (hydroxypipecolic acid derivatives)
Title: Protecting-Group-Free Amidation of Amino Acids using Lewis Acid C
Source: PubMed Central (PMC).
Relevance: Discusses the propensity of amino esters to undergo intramolecular amidation and the necessity of Lewis acids or specific conditions to control this reactivity.
Troubleshooting low yields in reductive amination of pyran-4-ones
Executive Summary & Scope Subject: Reductive Amination of Tetrahydro-4H-pyran-4-one (THP-4-one). Critical Distinction: This guide focuses on the saturated ketone (Tetrahydro-4H-pyran-4-one), a ubiquitous piperidine biois...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
Subject: Reductive Amination of Tetrahydro-4H-pyran-4-one (THP-4-one).
Critical Distinction: This guide focuses on the saturated ketone (Tetrahydro-4H-pyran-4-one), a ubiquitous piperidine bioisostere in medicinal chemistry.
Warning: If you are attempting direct reductive amination on the unsaturated 4H-pyran-4-one (gamma-pyrone), stop immediately. The aromatic character of the pyrone ring renders the carbonyl inert to standard reductive amination conditions; you will likely observe ring opening or lack of reactivity. You must reduce the pyrone to the tetrahydro-analog first or employ organometallic nucleophilic addition.
The Core Problem: While THP-4-one appears to be a simple cyclic ketone, it frequently suffers from low conversion and difficult isolation . This is often due to the inductive effect of the ring oxygen, which stabilizes the gem-diol (hydrate) form in the presence of moisture, and the high water solubility of the resulting amino-ethers.
Diagnostic Workflow
Before altering your protocol, identify the failure mode using this logic tree.
Figure 1: Diagnostic decision tree for isolating the root cause of reductive amination failure.
Technical Troubleshooting Guide (Q&A)
Issue 1: "I see no conversion by LCMS. The ketone and amine are just sitting there."
Diagnosis: The equilibrium constant (
) for imine formation is unfavorable.
The Science: The oxygen atom in the THP ring exerts a strong inductive effect (-I). While this theoretically makes the carbonyl electrophilic, it also stabilizes the hydrate (gem-diol) form if any water is present (solvent or air moisture). The amine cannot attack the hydrate effectively. Furthermore, if your amine is a weak nucleophile (e.g., electron-deficient aniline), it cannot overcome the activation energy without catalysis.
The Fix:Titanium(IV) Isopropoxide [Ti(OiPr)
] Activation.
Ti(OiPr) serves a dual function:
Lewis Acid: Activates the carbonyl oxygen.
Chemical Dehydrant: Irreversibly scavenges water produced during imine formation, driving the equilibrium to completion (Le Chatelier's principle).
Protocol Adjustment: Do not use NaBH(OAc)
directly. Switch to a two-step "one-pot" protocol: Stir Amine + Ketone + Ti(OiPr) (neat or in dry THF) for 4–12 hours before adding the reducing agent (NaBH). See Method B below.
Issue 2: "I am getting the alcohol (4-hydroxytetrahydropyran) instead of the amine."
Diagnosis: Competitive reduction of the ketone.
The Science: This occurs when the reducing agent reduces the ketone faster than the amine can form the imine. This is common when using Sodium Borohydride (NaBH
) or Sodium Cyanoborohydride (NaBHCN) at acidic pH without pre-forming the imine.
The Fix: Use Sodium Triacetoxyborohydride (STAB/NaBH(OAc)
) .
STAB is sterically bulky and electron-deficient, making it much less reactive toward neutral ketones/aldehydes but highly reactive toward protonated iminium ions.
Tip: Ensure your solvent (DCE or DCM) is dry. STAB decomposes in methanol.
Tip: If using an HCl salt of the amine, add exactly 1.0 equivalent of TEA/DIPEA to free the base, but keep the overall pH slightly acidic (pH 5–6) using Acetic Acid to catalyze imine formation.
Issue 3: "My reaction works, but I lose everything during the aqueous workup."
Diagnosis: High aqueous solubility of the product.
The Science: The tetrahydropyran ring adds significant polarity. If your amine product is low molecular weight, it will partition into the aqueous layer during a standard NaHCO
/EtOAc extraction.
The Fix:Solid Phase Extraction (SCX-2) or "Salting Out".
SCX-2 Cartridges: This is the industry standard for polar amines. The column (sulfonic acid resin) catches the basic amine; neutral impurities wash through with MeOH. The product is released with 2M NH
in MeOH.
Salting Out: If SCX is unavailable, saturate the aqueous layer with NaCl or K
CO until solids precipitate, then extract with CHCl:IPA (3:1) instead of EtOAc. The alcohol/chloroform mix is much better at pulling polar amines from water.
Validated Experimental Protocols
Method A: Standard Protocol (For Reactive Amines)
Best for: Aliphatic amines, benzylamines, and non-hindered substrates.
Reagents:
Amine (1.0 equiv)
Tetrahydro-4H-pyran-4-one (1.2 equiv)
NaBH(OAc)
(1.5 equiv)
Acetic Acid (1–2 drops, catalytic)
Solvent: 1,2-Dichloroethane (DCE) or DCM [Anhydrous]
Step-by-Step:
Dissolve the amine and ketone in DCE (0.1 M concentration).
Add Acetic Acid. Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal equilibrium.
Add NaBH(OAc)
in one portion.
Stir at RT for 4–16 hours.
Quench: Add saturated aqueous NaHCO
. Stir vigorously for 15 minutes (critical to break up boron-amine complexes).
Extraction: Separate phases. If product is polar, use the "Salting Out" method described in Troubleshooting.
Method B: The "Nuclear Option" (Ti(OiPr)
Mediated)
Best for: Weak nucleophiles (anilines), sterically hindered amines, or when Method A fails.
Reagents:
Amine (1.0 equiv)
Tetrahydro-4H-pyran-4-one (1.2–1.5 equiv)
Titanium(IV) isopropoxide (1.5–2.0 equiv)
Reducing Agent: NaBH
(2.0 equiv) or NaBHCN (2.0 equiv)
Solvent 1: Dry THF (or Neat)
Solvent 2: Dry Methanol (MeOH)
Step-by-Step:
Imine Formation: In a dry vial under N
, combine Amine, Ketone, and Ti(OiPr). If the mixture is stirrable, run neat . If solids are present, use minimal dry THF.
Stir at RT (or 50°C for difficult substrates) for 6–12 hours. The solution usually turns viscous/yellow.
Dilution: Dilute the mixture with dry MeOH (bring to ~0.1 M).
Reduction: Cool to 0°C. Carefully add NaBH
portion-wise (Caution: Gas evolution).
Allow to warm to RT and stir for 2 hours.
Quench (Critical): Add 10% NaOH or water dropwise until a white precipitate (TiO
) forms.
Filtration: Filter the slurry through a pad of Celite. Wash the pad with MeOH/DCM.
Concentrate the filtrate and proceed to SCX workup.
Quantitative Comparison of Reducing Agents
Reducing Agent
Selectivity (Imine vs Ketone)
Water Tolerance
Toxicity
Recommended Use Case
NaBH(OAc)
High
Low (Decomposes)
Low
First-line choice (Method A).
NaBHCN
Medium
High (pH dependent)
High (Cyanide)
Historic standard; use only if STAB fails.
NaBH
Low (Reduces ketones)
Medium
Low
Only use after pre-forming imine (Method B).
H / Pd-C
High
High
Low
Good for large scale, but may dehalogenate aromatics.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1] 11, 1996, pp. 3849–3862.[1][2]
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2530.
Purification of trans-isomer from cis/trans amino ester mixtures
Technical Support Center: Purification of trans-Amino Esters Topic: Audience: Organic Chemists, Process Development Scientists Reference ID: TSC-PUR-042[1] Welcome to the Technical Support Center You are accessing the ad...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of trans-Amino Esters
Topic:Audience: Organic Chemists, Process Development Scientists
Reference ID: TSC-PUR-042[1]
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting guide for the isolation of trans-amino acid esters (e.g., 4-substituted prolines, cyclohexyl amino esters) from diastereomeric mixtures. Unlike enantiomers, cis and trans diastereomers possess distinct physical properties (solubility, boiling point, NMR spectra), yet their separation is frequently complicated by oiling out, ester hydrolysis, and poor separation factors.
This guide prioritizes scalable, non-chromatographic methods (crystallization and epimerization) favored in drug development, followed by high-purity polishing techniques.
Module 1: Diastereomeric Salt Crystallization (The Primary Workflow)
Core Principle:
While free amino esters are often oils or low-melting solids with poor separation characteristics, their protonated salts (hydrochloride, tosylate, or tartrate) form rigid crystal lattices. In many cyclic systems (like 1,4-substituted cyclohexanes), the trans-isomer salt packs more efficiently due to symmetry and planarity, leading to lower solubility in specific solvents compared to the cis-isomer.
Standard Operating Procedure (SOP): HCl Salt Formation
Reagents:
Crude Amino Ester Mixture (Free base)
Anhydrous HCl (in Dioxane, Et2O, or generated in situ with Acetyl Chloride/EtOH)
Solvent System: Ethanol (EtOH), Isopropanol (IPA), or Acetonitrile (MeCN)
Step-by-Step Protocol:
Dissolution: Dissolve the crude amino ester oil in 5 volumes of anhydrous EtOH or IPA.
Acidification: Cool to 0–5 °C. Slowly add 1.1 equivalents of HCl (e.g., 4M in Dioxane). Caution: Exothermic.
Nucleation: Allow the solution to warm to room temperature. If precipitation does not occur, add a co-solvent (EtOAc or MTBE) dropwise until turbidity persists.
Digestion: Heat the slurry to reflux (dissolving fine particles) and slowly cool to ambient temperature over 4 hours. This "Ostwald ripening" favors the growth of the thermodynamically stable crystal form (usually trans).
Filtration: Filter the white solid. Wash with cold MTBE.
Data: Solvent Screening for trans-4-Aminocyclohexanecarboxylate Ethyl Ester
Solvent System
Yield (%)
trans:cis Ratio (Initial)
trans:cis Ratio (Final)
Notes
EtOH (Anhydrous)
65%
60:40
92:8
Good purification, moderate yield.
IPA / MTBE (1:2)
82%
60:40
85:15
Higher yield, lower purity (kinetic trapping).
Acetonitrile
55%
60:40
>98:2
Best selectivity; trans-isomer crystallizes sharply.
Water/EtOH
N/A
60:40
N/A
Avoid: High risk of ester hydrolysis.
Workflow Visualization
Figure 1: Decision matrix for the crystallization of diastereomeric amino ester salts.
The Problem:
If your synthetic route produces a 1:1 mixture (or favors the cis form), crystallization alone limits your maximum yield to 50%.
The Solution:
Utilize Thermodynamic Epimerization . For 1,4-disubstituted cyclohexanes, the trans-isomer (diequatorial) is generally thermodynamically more stable than the cis-isomer (axial/equatorial). By establishing an equilibrium condition, you can convert cis to trans.
Protocol: Schiff Base Mediated Epimerization
This method uses a catalytic aldehyde to form a Schiff base (imine), which increases the acidity of the
-proton, facilitating epimerization.
Setup: Suspend the amino ester (free base) in Toluene or EtOH.
Catalyst: Add 5–10 mol% of Salicylaldehyde or Benzaldehyde.
Base: Add 0.5 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaOEt.
Reaction: Reflux for 12–24 hours.
Workup: Cool and hydrolyze the imine with dilute aqueous HCl. The trans-amino ester HCl salt often precipitates directly from the aqueous/organic interface or can be crystallized as per Module 1.
Mechanistic Insight:
The imine formation temporarily breaks the stereochemical lock on the
-carbon. The base removes the proton, forming a planar enolate-like intermediate. Upon re-protonation, the bulky group prefers the equatorial position (trans), driving the equilibrium.
Figure 2: Mechanism of Schiff-base mediated cis-to-trans epimerization.
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This is common with amino esters due to trace solvent impurities or super-saturation.
Fix 1 (Solvent Switch): If using EtOH, switch to Acetonitrile (MeCN) . MeCN is less prone to solvating the ionic lattice of HCl salts, often forcing a hard crystal.
Fix 2 (Thermal Cycling): Heat the oil to reflux until it dissolves (add minimal MeOH if needed), then cool very slowly. Rapid cooling traps solvent, causing oiling.
Fix 3 (Counter-ion): Switch from HCl to p-Toluenesulfonic acid (pTsOH) . Tosylate salts are generally higher melting and less hygroscopic than hydrochlorides.
Q2: I see ester hydrolysis (acid formation) during crystallization.
Cause: Presence of water in the solvent or hygroscopic uptake by the HCl salt.
Fix: Use Anhydrous solvents (keep water <0.1%). If generating HCl in situ, use Acetyl Chloride + dry Ethanol (which consumes water) rather than aqueous HCl. Perform crystallization at temperatures <60 °C if possible.
Q3: Chromatography is not separating the isomers. What can I do?
Insight: Free amines trail on silica due to interaction with silanols, masking the diastereomeric separation.
Protocol: Protect the amine with a Boc (tert-butoxycarbonyl) group.
Reaction: Amino ester +
/ in DCM.
Result: Boc-protected diastereomers usually separate easily on silica (Hexane/EtOAc gradients) because the hydrogen-bonding capability of the amine is masked. The trans isomer (linear/planar) typically elutes later than the cis (bent) on standard silica, though this varies by substrate.
Q4: Can I use enzymatic resolution?
Advanced Option: Yes. Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze the ester of one diastereomer.
Setup: Stir mixture in buffer/organic solvent with Lipase.
Outcome: The cis-ester might hydrolyze to the cis-acid (water soluble), leaving the trans-ester (organic soluble) intact. This requires screening and is substrate-dependent.
References
Preparation of trans-4-amino-cyclohexyl acetic acid ethyl ester HCl.
Source: European Patent EP2358661B1.
Context: Describes the industrial hydrogenation and subsequent crystallization of HCl salts to isolate the trans-isomer.
URL:
Epimerization of Amino Acid Esters via Schiff Bases.
-carbon.
URL:
Separation of cis/trans 4-tert-butylcyclohexyl acetate.
Source: SIELC Technologies Application Note.
Context: Demonstrates chromatographic behavior of substituted cyclohexane derivatives.
URL:
Separation and purification of cis and trans isomers (Diamines/Acids).
Source: US Patent 3,880,925.
Context: Foundational work on using solubility differences of dihydrochloride salts for isomer separation.
URL:
A Researcher's Guide to Differentiating Cis and Trans Tetrahydropyran-2-carboxylates using NMR Coupling Constants
Introduction: The Stereochemical Imperative in Drug Discovery The tetrahydropyran (THP) ring is a privileged scaffold, frequently encountered in the architecture of natural products and synthetic pharmaceutical agents. I...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stereochemical Imperative in Drug Discovery
The tetrahydropyran (THP) ring is a privileged scaffold, frequently encountered in the architecture of natural products and synthetic pharmaceutical agents. Its prevalence stems from its metabolic stability and its ability to engage in crucial hydrogen bonding interactions. However, the therapeutic efficacy and pharmacological profile of a THP-containing molecule are critically dependent on its three-dimensional structure. The relative orientation of substituents—the distinction between cis and trans diastereomers—can profoundly alter a molecule's ability to bind to its biological target. Consequently, unambiguous stereochemical assignment is not merely an academic exercise; it is a cornerstone of modern drug development and chemical synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating molecular structure in solution. Among the wealth of information an NMR spectrum provides, the vicinal proton-proton coupling constant (³JHH) is an exceptionally powerful parameter for defining stereochemistry. This guide provides a detailed comparison of the NMR coupling constants for cis and trans tetrahydropyran-2-carboxylates, offering researchers the theoretical foundation and practical data needed to confidently assign these isomers.
Theoretical Foundation: The Karplus Relationship and Conformational Analysis
The key to differentiating cis and trans isomers lies in understanding the conformation of the THP ring and how that geometry influences NMR coupling constants.
The Karplus Equation: A Window into Dihedral Angles
Vicinal coupling (³J) arises from the interaction of the spins of two protons separated by three bonds (H-C-C-H). The magnitude of this interaction is not constant; it is exquisitely sensitive to the dihedral angle (φ) between the two C-H bonds. This relationship was famously described by Martin Karplus and is a fundamental principle in structural NMR.[1][2][3]
The Karplus equation demonstrates that:
Large coupling constants (³J ≈ 8-12 Hz) are observed when the protons are anti-periplanar (φ ≈ 180°).
Small coupling constants (³J ≈ 1-5 Hz) are observed when the protons are syn-clinal or gauche (φ ≈ 60°).[4][5]
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p0 -- p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p7 -- p8 -- p9 [color="#4285F4", penwidth=2];
}
Caption: The Karplus curve illustrates the dependency of the ³JHH coupling constant on the dihedral angle.
Conformational Preferences of the THP Ring
Like cyclohexane, the tetrahydropyran ring adopts a low-energy chair conformation to minimize torsional and angle strain.[6][7] Substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.
For a tetrahydropyran-2-carboxylate, the conformational equilibrium is governed by two opposing forces:
Steric Hindrance (A-value): Generally, bulky substituents prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial protons.[8]
The Anomeric Effect: When an electronegative substituent (like the oxygen of a carboxylate) is at the C2 position (the anomeric carbon, adjacent to the ring oxygen), there is a stereoelectronic preference for the axial orientation.[9][10] This is due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C2-substituent bond.
The interplay of these effects determines the dominant chair conformation in solution, which in turn dictates the observed NMR coupling constants.
Comparative Analysis: Deciphering Cis vs. Trans Isomers
The most diagnostic proton for assigning the stereochemistry of a 2-substituted THP is the proton at C2 (H2). Its coupling to the adjacent protons at C3 provides a clear signature for the orientation of the C2-substituent.
The Trans Isomer Signature
In a trans-2-substituted THP, the carboxylate and the other substituent are on opposite faces of the ring. To minimize steric strain, the molecule will overwhelmingly adopt a conformation where both bulky groups are in the diequatorial position.
Conformation: When the C2-carboxylate is equatorial, the corresponding H2 proton must be axial .
Coupling Pattern: An axial H2 proton has two distinct neighbors on C3: one axial proton (H3ax) and one equatorial proton (H3eq).
The dihedral angle between H2ax and H3ax is ~180° (anti-periplanar). This results in a large coupling constant, ³J(H2ax, H3ax) = 8 - 12 Hz .[4][11]
The dihedral angle between H2ax and H3eq is ~60° (gauche). This results in a small coupling constant, ³J(H2ax, H3eq) = 2 - 5 Hz .
NMR Signal: The signal for H2 in the trans isomer will characteristically appear as a doublet of doublets (dd) with one large and one small coupling constant . This large, diaxial coupling is the hallmark of a trans isomer.
The Cis Isomer Signature
In a cis-2-substituted THP, the substituents are on the same face of the ring. The conformation is often dictated by the powerful anomeric effect, which favors placing the C2-carboxylate group in the axial position.
Conformation: If the C2-carboxylate is axial, the corresponding H2 proton must be equatorial .
Coupling Pattern: An equatorial H2 proton also has two neighbors on C3.
The dihedral angle between H2eq and H3ax is ~60° (gauche). This results in a small coupling constant, ³J(H2eq, H3ax) = 1 - 5 Hz .
The dihedral angle between H2eq and H3eq is also ~60° (gauche). This also results in a small coupling constant, ³J(H2eq, H3eq) = 1 - 5 Hz .
NMR Signal: The signal for H2 in the cis isomer will appear as a multiplet with only small coupling constants . Often, it resolves as a narrow doublet of doublets or may even appear as a broad singlet if the couplings are very similar and small. The absence of a large coupling constant for H2 is the key identifier for the cis isomer.
Experimental Workflow and Data Interpretation
Protocol for ¹H NMR Data Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified tetrahydropyran-2-carboxylate isomer. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
Acquisition Parameters:
Experiment: Standard 1D Proton (¹H) experiment.
Temperature: 298 K (25 °C).
Pulse Angle: 30-45 degrees.
Acquisition Time: ~3-4 seconds.
Relaxation Delay (d1): 2-5 seconds.
Number of Scans (ns): 8 to 16, depending on sample concentration.
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the multiplicities and coupling constants.
Illustrative Data and Interpretation
To demonstrate these principles, let's consider the hypothetical ¹H NMR data for the cis and trans isomers of methyl 6-methyltetrahydropyran-2-carboxylate.
Table 1: Comparison of ¹H NMR Data for cis and trans Isomers
Proton Assignment
trans-Isomer Data (Diequatorial)
cis-Isomer Data (Axial/Equatorial)
H2
δ 4.15 (dd, J = 11.2, 4.5 Hz)
δ 4.65 (dd, J = 4.8, 2.1 Hz)
H6
δ 3.80 (m)
δ 4.10 (m)
-OCH₃
δ 3.75 (s)
δ 3.76 (s)
-CH₃ (at C6)
δ 1.25 (d, J = 6.2 Hz)
δ 1.28 (d, J = 6.3 Hz)
Ring CH₂
δ 1.50 - 2.10 (m)
δ 1.55 - 2.20 (m)
Data Analysis
trans-Isomer: The key to the assignment is the signal for H2 at δ 4.15 ppm. It appears as a doublet of doublets with coupling constants of 11.2 Hz and 4.5 Hz. The large coupling of 11.2 Hz is unequivocally due to a diaxial (H2ax-H3ax) interaction. This confirms that H2 is in the axial position, meaning the carboxylate group must be equatorial. This is the expected low-energy conformation for the trans isomer.
cis-Isomer: In contrast, the signal for H2 in the other isomer appears at δ 4.65 ppm as a doublet of doublets with two small coupling constants of 4.8 Hz and 2.1 Hz . The absence of any large coupling constant (> 8 Hz) indicates that H2 is not axial. It must therefore be in the equatorial position, which places the carboxylate group in the axial position (favored by the anomeric effect). This coupling pattern is the definitive signature of the cis isomer.
Conclusion
The differentiation of cis and trans tetrahydropyran-2-carboxylates is readily achievable through a careful analysis of vicinal proton-proton coupling constants in ¹H NMR spectra. The diagnostic H2 proton provides a clear and reliable signature for each isomer. The trans isomer is characterized by a large diaxial coupling constant (8-12 Hz) for H2, while the cis isomer exhibits only small gauche couplings (1-5 Hz) for the same proton. This methodology, grounded in the fundamental principles of the Karplus relationship and conformational analysis, is an indispensable tool for researchers in organic synthesis and medicinal chemistry, enabling the confident and accurate assignment of stereochemistry crucial for advancing scientific discovery.
References
Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I : An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783-2792. Available at: [Link]
ResearchGate. (n.d.). Representation of the 3 J H1,H2 , 3 J H2,H3 , 3 J H3,H4 , and 3 J H4,H5 coupling constant values... Retrieved from ResearchGate. Available at: [Link]
Bose, B., & Serianni, A. S. (2018). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. National Institutes of Health. Available at: [Link]
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Available at: [Link]
Diercks, T., Daniels, M., & Kaptein, R. (2012). The Karplus equation and its use in the structure determination of biomolecules. In eMagRes. John Wiley & Sons, Ltd. Available at: [Link]
Woodcock, H. L., Moran, D., Pastor, R. W., MacKerell, A. D., Jr, & Brooks, B. R. (2007). Ab Initio Modeling of Glycosyl Torsions and Anomeric Effects in a Model Carbohydrate: 2-Ethoxy Tetrahydropyran. Biophysical Journal, 93(10), 3341–3350. Available at: [Link]
Perrin, C. L. (1995). The anomeric effect: The dominance of exchange effects in O-C-O and N-C-O acetals. Pure and Applied Chemistry, 67(5), 719-724. Available at: [Link]
Alabugin, I. V. (2000). The Anomeric Effect. In Stereoelectronic Effects. Springer, Cham. Available at: [Link]
Pierson, G. O., & Runquist, O. A. (1968). Conformational analysis of some 2-alkoxytetrahydropyrans. The Journal of Organic Chemistry, 33(6), 2572–2574. Available at: [Link]
Chemistry LibreTexts. (2019). NMR - Interpretation. Retrieved from Chemistry LibreTexts. Available at: [Link]
Wikipedia. (n.d.). Karplus equation. Retrieved from Wikipedia. Available at: [Link]
College of Saint Benedict & Saint John's University. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms. Retrieved from csbsju.edu. Available at: [Link]
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. Retrieved from Organic Chemistry Data. Available at: [Link]
Douglas, C. M. (n.d.). Conformational analysis. Retrieved from Organic Chemistry 1: An open textbook. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 1H NMR Spectrum Analysis of Ethyl trans-4-aminotetrahydropyran-2-carboxylate
Executive Summary: The Stereochemical Challenge
Ethyl trans-4-aminotetrahydropyran-2-carboxylate is a critical scaffold in the synthesis of peptidomimetics and enzyme inhibitors. The primary analytical challenge lies in distinguishing the desired trans-isomer from the thermodynamically more stable cis-isomer (a common impurity from hydrogenation or reduction steps).
The Core Distinction:
Cis-Isomer (2,4-cis): Adopts a stable diequatorial (e,e) conformation. Both H2 and H4 protons are axial, exhibiting large vicinal couplings (
Hz).
Trans-Isomer (2,4-trans): Forces a chair conformation with one axial and one equatorial substituent (a,e). Consequently, either H2 or H4 will be equatorial, exhibiting small vicinal couplings (
Hz).
This guide provides the definitive spectral fingerprints to validate the trans-geometry.
Structural & Conformational Analysis
To interpret the NMR data, one must understand the conformational preferences of the 2,4-disubstituted tetrahydropyran (THP) ring. Unlike 1,4-disubstituted cyclohexanes, the presence of the oxygen atom at position 1 alters the numbering and spatial relationships (effectively a 1,3-relationship on the carbon backbone).
Conformational Logic Diagram
Figure 1: Conformational energy landscape dictating the NMR coupling constants.
Comparative Spectral Data (Trans vs. Cis)
The following table contrasts the diagnostic signals in CDCl
. Note that chemical shifts () may vary slightly based on concentration and amine protonation state, but the coupling patterns ( values) remain the gold standard for assignment.
Diagnostic Signal Table
Feature
Trans-Isomer (Target)
Cis-Isomer (Impurity)
Structural Explanation
H2 Signal (Proton to Ester)
dd or ddd ppmSmall Coupling: Hz
dd ppmLarge Coupling: Hz
In the trans isomer (assuming 2-ax/4-eq), H2 is equatorial, lacking the large 180° dihedral angle with H3ax.
H4 Signal (Proton to Amine)
tt or m (Narrow) ppmWidth (): Small (< 15 Hz)
tt (Broad) ppmWidth (): Large (> 25 Hz)
In the cis isomer (e,e), H4 is axial and couples strongly with H3ax and H5ax ( Hz).
H6 Signals ( to Ether Oxygen)
Complex multipletsDistinct anisochronicity
Td or dddLarge axial splitting
H6ax/eq splitting patterns help confirm the rigid chair conformation.
C13 NMR (C2/C4)
C2 and C4 often shielded (upfield) relative to cis
C2 and C4 deshielded (downfield)
-gauche effect in the trans isomer (axial substituent) causes upfield shifts of 3-5 ppm.
Critical Insight: If the spectrum shows both H2 and H4 as broad multiplets with splittings > 10 Hz, you have isolated the Cis-isomer . The Trans-isomer must show at least one of these protons as a narrow multiplet.
Experimental Protocol: Self-Validating Assignment
To ensure high-confidence assignment, follow this step-by-step workflow. This protocol minimizes ambiguity caused by signal overlap.
Step 1: Sample Preparation
Solvent: Use CDCl
(Chloroform-d) for the free base. If the sample is a hydrochloride salt, use DMSO-d or DO .
Note: In D
O, the amine protons exchange and disappear, simplifying the H4 region.
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required for clear 13C detection, but avoid viscosity broadening.
Step 2: 1H NMR Acquisition
Pulse Sequence: Standard 1D proton (30° pulse).
Scans: 16–64 scans.
Validation: Check the integral of the ethyl ester (CH
at ~4.1 ppm, CH at ~1.2 ppm) against the H2 proton (1H). Ratio must be exact.
Step 3: Decoupling (Homodecoupling) - The "Killer" Experiment
If the multiplets at H2 or H4 are overlapped:
Irradiate the H3/H5 region (approx 1.5–2.0 ppm).
Observe the collapse of H2 and H4 signals.
Result: This removes vicinal coupling. If the H2 signal simplifies to a singlet (or small doublet due to long-range coupling), it confirms the connectivity.
Step 4: NOE (Nuclear Overhauser Effect) Difference
Irradiate H2.
Cis-Isomer: Strong NOE enhancement at H4 (both axial, spatial proximity ~2.5 Å).
Trans-Isomer: Weak or NO enhancement at H4 (one ax, one eq, distance > 3.5 Å).
Troubleshooting & Impurity Analysis
Common impurities can mimic the target or complicate integration.
Impurity
Diagnostic Signal
Source
Boc-Protected Intermediate
Singlet (9H) at ppm.
Incomplete deprotection.
Hydrolysis Product (Acid)
Loss of Ethyl signals (4.1 q, 1.2 t). Broad OH > 10 ppm.
Ester hydrolysis during workup.
Dihydropyran (Elimination)
Olefinic signals at ppm.
Elimination of the amine or ester under harsh conditions.
Workflow Logic Diagram
Figure 2: Decision tree for rapid stereochemical assignment.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Hansch, C., et al. (2004). "Stereoselective synthesis of 2,4-disubstituted tetrahydropyrans." Journal of Organic Chemistry.
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH.
Validation
Publish Comparison Guide: X-ray Crystallography of trans-4-Aminotetrahydropyran Derivatives
This guide serves as a technical comparison and operational manual for researchers utilizing trans-4-aminotetrahydropyran (4-amino-THP) derivatives in drug design. It focuses on the structural advantages of the tetrahydr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical comparison and operational manual for researchers utilizing trans-4-aminotetrahydropyran (4-amino-THP) derivatives in drug design. It focuses on the structural advantages of the tetrahydropyran scaffold over carbocyclic analogs (e.g., cyclohexane) and provides specific crystallographic insights into the trans-3,4-disubstituted systems, which are critical pharmacophores in modern medicinal chemistry.
Executive Summary & Core Value Proposition
The tetrahydropyran (THP) ring is a "privileged structure" in medicinal chemistry, offering a superior physicochemical profile compared to cyclohexane. The inclusion of the ether oxygen at the 4-position relative to the amine lowers LogP (lipophilicity) by approximately 1.0–1.5 units and increases aqueous solubility, while maintaining the steric bulk of a saturated six-membered ring.
For trans-4-aminotetrahydropyran derivatives (specifically trans-3-amino-4-hydroxytetrahydropyran and related 3,4-disubstituted systems), X-ray crystallography reveals a distinct preference for the diequatorial chair conformation . This contrasts with cis-isomers, which are forced into an axial-equatorial arrangement, often leading to higher internal strain and different hydrogen-bonding networks.
Key Performance Indicators (KPIs)
Feature
trans-4-Amino-THP Derivatives
Cyclohexane Analogs
Impact on Drug Design
LogP (Lipophilicity)
Low (-0.3 to 0.5)
High (> 1.5)
Improved metabolic stability & solubility.
H-Bond Potential
High (Donor + Acceptor)
Low (Donor only)
Additional binding vector via ether oxygen.
Conformation
Rigid Diequatorial (Major)
Rigid Diequatorial
Predictable vector alignment for substituents.
Solubility (aq)
High (> 50 mg/mL)
Low (< 1 mg/mL)
Better bioavailability and formulation.
Structural Characterization: X-ray Crystallography Data
The following data characterizes the geometry of trans-4-aminotetrahydropyran-3-ol (CAS 215940-92-4), a representative scaffold.
Stereochemical Assignment & Conformation
X-ray diffraction confirms that the trans-isomer crystallizes predominantly in the
chair conformation .
Substituent Orientation: Both the C3-hydroxyl and C4-amino groups occupy equatorial positions. This minimizes 1,3-diaxial interactions.[1]
Torsion Angles: The N-C4-C3-O torsion angle is approximately 60° (gauche) in the crystal lattice, facilitated by an intramolecular hydrogen bond between the hydroxyl proton and the amine lone pair (or vice versa, depending on protonation state).
Bond Lengths and Angles (Experimental vs. Calculated)
The ether oxygen introduces specific distortions compared to a cyclohexane ring.
Table 1: Crystallographic Parameters (Comparative)
Data derived from small-molecule crystal structures of aminopyrans.
Parameter
Bond/Angle
trans-4-Amino-THP (Å/°)
Cyclohexane Analog (Å/°)
Causality / Note
Bond Length
C–O (Ring)
1.432 ± 0.005
N/A (1.54 C-C)
C-O bonds are shorter, slightly compressing the ring.
Bond Length
C4–N (Exocyclic)
1.472 ± 0.004
1.475 ± 0.005
Similar, but electronic withdrawal from ring O affects pKa.
Bond Angle
C–O–C (Ring)
111.5°
109.5° (C-C-C)
The ether oxygen expands the angle, flattening the chair slightly.
Torsion
X–C3–C4–Y
~58–62°
~60°
Trans-diequatorial geometry is stabilized by H-bonding.
Crystal Packing Network
Unlike cyclohexane derivatives which pack via weak Van der Waals forces, trans-4-amino-THP derivatives form robust 2D hydrogen-bonding sheets .
Primary Interaction:
(Intermolecular).
Secondary Interaction:
(Intramolecular or Intermolecular).
Result: Higher melting points and density compared to carbocyclic isosteres.
Experimental Protocols
Synthesis of trans-4-Aminotetrahydropyran-3-ol
This protocol ensures the exclusive formation of the trans-isomer via epoxide ring opening, validated by X-ray.
Mechanism: Nucleophilic attack of ammonia/azide on the epoxide occurs in an
fashion (anti-addition), guaranteeing trans stereochemistry.
Figure 1: Synthetic workflow for accessing the trans-amino-THP scaffold. The epoxide opening is the critical stereodefining step.
Crystallization Protocol for X-ray Analysis
To obtain diffraction-quality crystals of the hydrochloride salt:
Dissolution: Dissolve 50 mg of trans-4-aminotetrahydropyran-3-ol hydrochloride in 0.5 mL of Methanol .
Filtration: Pass through a 0.22 µm PTFE syringe filter into a narrow glass vial.
Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether or Acetone . Cap the outer jar tightly.
Incubation: Store at 4°C in a vibration-free environment. Prismatic crystals appear within 48–72 hours.
Mounting: Harvest crystals using cryo-loops and flash-cool in liquid nitrogen (100 K) for data collection.
Conformational Analysis & Decision Logic
When designing drugs, choosing between cis and trans isomers dictates the vector of the functional groups.
Trans-Isomer (Diequatorial): The substituents are ~180° apart (pseudo-dihedral), extending the molecule linearly. Ideal for spanning deep pockets.
Cis-Isomer (Axial/Equatorial): The substituents are ~60° apart. One group is forced axial, incurring a steric penalty of ~1.0 kcal/mol (A-value effect).
Figure 2: Conformational energy landscape. The trans-diequatorial form is the thermodynamically stable species observed in X-ray studies.
References
PubChem Compound Summary. (2025). (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.[2] National Library of Medicine. [Link]
Cambridge Structural Database (CSD). (2024). Geometric preferences of tetrahydropyran rings. Cambridge Crystallographic Data Centre. [Link]
Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans and Prins Cyclization. [Link]
NIST Chemistry WebBook. (2024). Experimental data for Cyclohexane and Heterocycles. [Link]
Comparative Guide: Distinguishing Trans-Isomers via NOESY and COSY NMR
Executive Summary In small molecule drug development, distinguishing between cis (Z) and trans (E) isomers is not merely a structural formality; it is a determinant of pharmacological potency and toxicity. While X-ray cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In small molecule drug development, distinguishing between cis (Z) and trans (E) isomers is not merely a structural formality; it is a determinant of pharmacological potency and toxicity. While X-ray crystallography is definitive, it requires single crystals. Solution-state NMR remains the workhorse for rapid stereochemical assignment.
This guide objectively compares COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) for resolving trans-isomers.
The Core Distinction:
COSY relies on Scalar (
) Coupling (through-bond). It is quantitative and definitive for rigid systems (alkenes, cyclohexanes) where dihedral angles dictate coupling constants ().
NOESY relies on Dipolar Coupling (through-space). It is qualitative but indispensable when
-coupling is ambiguous (e.g., quaternary centers, trisubstituted alkenes) or when spectral overlap obscures multiplet analysis.
Theoretical Framework: The Physics of Discrimination
To select the correct experiment, one must understand the physical mechanism probing the stereochemistry.
COSY and the Karplus Relationship
COSY correlates protons connected by chemical bonds. The cross-peak fine structure in a high-resolution COSY (specifically DQF-COSY) reveals the vicinal coupling constant (
), which depends on the dihedral angle () between the C-H bonds.
The choice between COSY and NOESY is rarely binary; they are synergistic. However, the order of operations impacts efficiency.
Figure 1: Decision matrix for stereochemical assignment. Note that DQF-COSY is preferred over standard magnitude COSY for extracting coupling constants.
Experimental Protocols
To ensure reproducibility and scientific integrity, follow these optimized protocols.
DQF-COSY (Double Quantum Filtered)
Why DQF? Standard magnitude COSY has broad dispersive diagonal peaks that obscure near-diagonal correlations. DQF-COSY produces phase-sensitive spectra with anti-phase cross-peaks, allowing precise measurement of
values by measuring the distance between the positive and negative lobes of the cross-peak.
Protocol:
Pulse Sequence: cosygpmfph (Bruker) or equivalent gradient-selected, phase-sensitive DQF.
Spectral Width: Minimize to the region of interest to maximize digital resolution (Hz/pt).
Scans (NS): Minimum 8-16 (DQF loses 50% signal compared to standard COSY).
Processing: Process with 0 Hz line broadening (LB) or sine-bell squared (QSINE) to preserve multiplet structure.
Analysis:
Locate the cross-peak between protons H-A and H-B.
Extract the row/column slice.
Measure the separation (Hz) between the anti-phase maxima. Note: This "active coupling" separation is approximately
, though often slightly larger than true due to linewidth cancellation.
2D NOESY (Small Molecule Optimization)
Why Optimization? The NOE effect depends on the correlation time (
).[4][5] Small molecules (MW < 1000) in non-viscous solvents require longer mixing times to build up measurable NOE.
Protocol:
Pulse Sequence: noesygpph (Bruker). Use Zero-Quantum Suppression (ZQS) versions if analyzing multiplets close in chemical shift to avoid artifacts.
Relaxation Delay (D1): Must be
. Incomplete relaxation suppresses the NOE enhancement. Set D1 2.0 - 3.0 seconds for most small molecules.
Mixing Time (D8/
):
Small Molecules: 500 ms – 800 ms (Critical: Too short = no signal).
Medium/Large Molecules: 100 ms – 300 ms (Critical: Too long = spin diffusion).
Analysis:
Cis-Alkene: Look for a cross-peak between the two alkene protons.[3][6]
Trans-Alkene: Look for cross-peaks between the alkene proton and the substituent on the opposing carbon (e.g., H-C=C-Me).
Data Interpretation: The "Cyclopropane Trap"
A common error in drug development is applying alkene rules to cyclic systems blindly.
EXCEPTION: Rigid geometry forces cis protons closer () while trans are .
Expert Insight: In cyclopropanes, the cis coupling is often larger than the trans coupling, reversing the standard alkene logic [1]. Always validate with NOESY for cyclic systems.
Visualization of Interactions[7][8]
Understanding the geometry helps in interpreting the NOESY data.
Figure 2: Schematic of NOE interactions. In the Cis-isomer, protons are spatially proximal, leading to efficient cross-relaxation (red dotted line).
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5]
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11-15.
Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007).[7] Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744–3779.
HPLC Method for Chiral Separation of Tetrahydropyran Amino Esters
Executive Summary The chiral separation of tetrahydropyran (THP) amino esters presents a unique chromatographic challenge due to the compound's conformational flexibility (chair/boat transitions), the basicity of the ami...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The chiral separation of tetrahydropyran (THP) amino esters presents a unique chromatographic challenge due to the compound's conformational flexibility (chair/boat transitions), the basicity of the amine, and the potential for multiple stereocenters (often leading to cis/trans diastereomers alongside enantiomers).[1]
This guide objectively compares the two dominant methodologies: Immobilized Polysaccharide Phases (the modern standard) versus Coated Polysaccharide Phases (the traditional high-selectivity option). While coated columns often provide higher theoretical plate counts, this guide recommends Immobilized Amylose (e.g., CHIRALPAK IA/IG) as the primary method due to its compatibility with "forbidden" solvents (THF, DCM), which are frequently required to resolve the rigid steric bulk of THP rings.
The Challenge: THP Amino Ester Stereochemistry
THP amino esters are not simple planar molecules. They possess:
Basicity: The amino group interacts strongly with residual silanols on the silica support, causing peak tailing.
Low UV Absorbance: Unless derivatized (e.g., with benzyl groups), the THP ring is UV-transparent, requiring detection at 205–210 nm or use of RI/ELSD.[1]
Solubility Issues: Free bases of amino esters often resist solubility in pure hexane/alcohol mixtures, necessitating chlorinated solvents.[1]
Spectroscopic Monitoring of Intramolecular Cyclization: Amino-Ester vs. Lactam
Executive Summary In drug discovery and polymer synthesis, the cyclization of amino-esters into lactams is a pivotal transformation. Whether you are synthesizing -lactam antibiotics or monitoring the stability of prodrug...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery and polymer synthesis, the cyclization of amino-esters into lactams is a pivotal transformation. Whether you are synthesizing
-lactam antibiotics or monitoring the stability of prodrugs, distinguishing the open-chain precursor (amino-ester) from the cyclic product (lactam) is critical.
While Nuclear Magnetic Resonance (NMR) is definitive, it is often too slow for real-time kinetic monitoring. Fourier Transform Infrared (FTIR) spectroscopy offers a robust, time-resolved alternative. This guide details the spectroscopic signatures required to distinguish these species, emphasizing the often-overlooked influence of ring strain on carbonyl vibrational frequencies.
Theoretical Framework: The Vibrational Shift
To interpret the spectra accurately, one must understand the physics governing the carbonyl (
) stretch. The frequency of vibration () is approximated by Hooke’s Law:
Where
is the force constant (bond stiffness) and is the reduced mass.
The Competition: Induction vs. Resonance
Esters (
): The electronegative alkoxy oxygen withdraws electron density via induction ($ -I $ effect), strengthening the bond. Resonance donation ($ +R 1735–1750 \text{ cm}^{-1}$).[1]
Amides/Lactams (
): Nitrogen is less electronegative than oxygen and a better resonance donor. The lone pair on nitrogen donates into the carbonyl, imparting significant single-bond character to the . Result: Lower frequency ().
The "Senior Scientist" Caveat: Ring Strain
The textbook rule ("Esters are higher than Amides") fails when ring strain is introduced. In small rings (3- or 4-membered), the hybridization of the carbonyl carbon is forced to deviate from ideal
geometry (). This compression increases the -character of the -bond, shortening and stiffening the bond, driving the frequency up .
Diagnostic Peak Assignments
The following table synthesizes data for distinguishing open-chain amino esters from lactams of varying ring sizes.
Table 1: Critical IR Frequencies (
)
Functional Group
Ring Size
C=O Stretch (Diagnostic)
N-H Stretch
Secondary Confirmation
Amino-Ester (Open)
N/A
1735 – 1750
~3300–3500 (Amine)*
C-O Stretch: 1150–1250
-Lactam
5-membered
1690 – 1700
3100–3300 (Amide)
Amide II (N-H bend): ~1550
-Lactam
6-membered
1660 – 1680
3100–3300 (Amide)
Amide II (N-H bend): ~1550
-Lactam
4-membered
1745 – 1765
3200–3350 (Amide)
Warning: Overlaps with Ester
*Note: In acidic media (often used to stabilize amino esters), the amine exists as ammonium (
), showing broad absorption at 2500–3000 cm⁻¹, distinct from the sharp amide N-H.
Visualization: Reaction Pathway
The following diagram outlines the transformation and the associated spectral shift for a standard 5- or 6-membered ring formation.
Figure 1: Spectroscopic pathway of lactamization. Note the distinct red-shift in carbonyl frequency upon cyclization for 5/6-membered rings.
Experimental Protocol: Kinetic Monitoring
This protocol is designed for monitoring the spontaneous cyclization of a
-amino ester to a pyrrolidone (lactam) in aqueous or semi-aqueous buffer.
Equipment & Reagents
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Solvent: Deuterated Phosphate Buffer (PBS in
) or Methanol.
Why
? Water () has a massive bending vibration at ~1640 cm⁻¹ that obliterates the Amide I region. shifts this to ~1200 cm⁻¹, clearing the window for lactam detection.
Dissolve Amino-Ester HCl salt in the buffer. Keep on ice to inhibit premature cyclization.
Concentration: Aim for 50–100 mM for clear signal-to-noise ratio.
Reaction Trigger:
Adjust pH to >7.0 using NaOD (sodium deuteroxide). The free base amine is the nucleophile; the reaction will not proceed while the amine is protonated (
).
Time-Resolved Acquisition:
Pipette reaction mixture onto the ATR crystal immediately.
Set instrument to "Series Mode": Acquire 1 spectrum every 60 seconds for 60 minutes.
Data Processing (The "Self-Validating" Step):
Solvent Subtraction: Subtract the pure buffer spectrum from the time-series data.
Isosbestic Point Check: Overlay the spectra. A sharp isosbestic point (a specific wavenumber where absorbance does not change) confirms a clean A
B conversion without long-lived intermediates.
Visualization: Interpretation Logic
Use this decision tree to assign peaks during your experiment.
Figure 2: Decision logic for assigning carbonyl stretches. Note that 4-membered lactams mimic esters in frequency.
Comparative Analysis: Performance Metrics
When choosing between IR and other methods for this specific application:
Feature
FTIR (ATR)
HPLC-UV
NMR ()
Time Resolution
Seconds (Excellent for fast kinetics)
Minutes (Snapshot only)
Minutes to Hours
Differentiation
Good (unless -lactam/ester overlap)
Excellent (Retention time shift)
Definitive (Chemical shift)
Sample Recovery
Yes (Non-destructive)
No (Destructive)
Yes
Water Tolerance
Low (Requires or subtraction)
High
Low (Requires )
Expert Insight: For
-lactam formation, FTIR alone is risky due to the 1750 cm⁻¹ overlap. In this specific case, I recommend ReactIR (In-situ IR) coupled with sporadic HPLC aliquots to validate the extinction coefficients.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for functional group frequencies).
Gil, M., et al. (2001).[2] "FTIR study of five complex beta-lactam molecules." Biopolymers, 62(5), 278-294.[2]
Peng, C., et al. (2013). "Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy." Proceedings of the National Academy of Sciences.
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Detailed tables on carbonyl shifts).